Hythiemoside A
Description
Properties
IUPAC Name |
[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17-,18-,19-,20+,21-,22-,23+,24-,25+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHSIFUIWDEGO-CHUAXZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hythiemoside A: A Technical Guide to its Physicochemical Properties and Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hythiemoside A, a naturally occurring diterpenoid glycoside isolated from Siegesbeckia orientalis L., has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Furthermore, it delves into its biological activity, with a particular focus on its anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Physicochemical Properties
This compound is a white powder with the molecular formula C28H46O9.[1][2] Its molecular weight is approximately 526.66 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C28H46O9 | [1][2] |
| Molecular Weight | 526.66 g/mol | [1] |
| Exact Mass | 526.31418304 Da | [2][3] |
| Appearance | Powder | [4] |
| Source | Siegesbeckia orientalis L. | [1][4] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [4] |
| XLogP3 | 2.2 | [2][3] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 9 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Topological Polar Surface Area | 146 Ų | [2][3] |
| Complexity | 874 | [2][3] |
Biological Activity: Anti-Inflammatory Effects
Current research indicates that this compound possesses anti-inflammatory properties. This activity is primarily attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a central pathway in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines.
This compound is believed to exert its anti-inflammatory effect by interfering with this pathway, likely by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Experimental Protocols
To facilitate further investigation into the anti-inflammatory properties of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Culture and Treatment
RAW 264.7 macrophage cells are a commonly used cell line for studying inflammation.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Western Blot Analysis for IκBα Phosphorylation
This technique is used to detect the phosphorylation status of IκBα, a key event in NF-κB activation.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Transfection: Co-transfect RAW 264.7 cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound and/or LPS as described above.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant anti-inflammatory potential. Its ability to inhibit the NF-κB signaling pathway makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this compound.
References
An In-Depth Technical Guide to Hythiemoside A (CAS Number: 853267-91-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hythiemoside A, a diterpenoid glycoside isolated from the traditional medicinal plant Siegesbeckia orientalis, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and underlying mechanisms of action. This document synthesizes the current knowledge to support further research and development efforts.
Introduction
Siegesbeckia orientalis L. has a long history of use in traditional medicine for treating various inflammatory conditions. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including a class of diterpenoids known as ent-pimarane glucosides. Among these, this compound (CAS: 853267-91-1) has been identified as a constituent with potential pharmacological relevance. This guide aims to consolidate the technical information available on this compound to facilitate its exploration as a potential therapeutic agent.
Chemical Properties
This compound is an ent-pimarane-type diterpenoid glucoside. Its structure was elucidated through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR).[1]
| Property | Value | Reference |
| CAS Number | 853267-91-1 | [1] |
| Molecular Formula | C₂₈H₄₆O₉ | [1] |
| Molecular Weight | 526.66 g/mol | [1] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,4aS,4bR,7R,10aR)-4b,7,10a-trimethyl-7-(2-acetyloxy-1-hydroxy-ethyl)-2,3,4,4a,5,6,8,9,10,10b-decahydrophenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Synonyms | ent-(15R),16-Acetyloxy-15-hydroxypimar-8(14)-en-3β-yl-β-D-glucopyranoside | [1] |
Biological Activities
While research specifically focused on this compound is limited, studies on extracts of Siegesbeckia orientalis and related diterpenoids suggest potential anti-inflammatory and cytotoxic activities. The plant is known to be rich in diterpenoids and sesquiterpenoids which have shown anti-inflammatory, anti-bacterial, and cytotoxic properties in various studies.[2][3]
Anti-inflammatory Activity
Extracts from Siegesbeckia orientalis have demonstrated significant anti-inflammatory effects.[4] Although direct evidence for this compound is not yet available, other diterpenoids isolated from the same plant, such as kirenol, have shown topical anti-inflammatory and analgesic activities.[2] It is plausible that this compound contributes to the overall anti-inflammatory profile of the plant extract.
Cytotoxic Activity
Diterpenoids are a class of compounds that have attracted attention for their potential cytotoxic effects against various cancer cell lines.[5] While specific IC50 values for this compound are not reported in the currently available literature, the general cytotoxic potential of diterpenoids warrants investigation into the activity of this compound against different cancer cell models.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on the investigation of other diterpenoids from Siegesbeckia orientalis and general pharmacological screening methods, the following experimental workflows can be proposed.
Workflow for Investigating Anti-inflammatory Activity
Caption: Proposed workflow for in vitro anti-inflammatory evaluation.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 would be cultured under standard conditions.
-
Treatment: Cells would be pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant would be measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To investigate the mechanism of action, the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs, would be analyzed by Western blotting.
Workflow for Investigating Cytotoxic Activity
Caption: Proposed workflow for in vitro cytotoxicity evaluation.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) would be cultured in appropriate media.
-
Treatment: Cells would be treated with a range of concentrations of this compound.
-
Incubation: The treated cells would be incubated for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
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IC50 Determination: The half-maximal inhibitory concentration (IC50) value, representing the concentration of this compound that inhibits cell growth by 50%, would be calculated from the dose-response curves.
Potential Signaling Pathways
Based on the activities of other diterpenoids and plant extracts from Siegesbeckia orientalis, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties have been shown to inhibit the activation of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in inflammation and cell proliferation.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Future Directions
The current body of literature on this compound is still in its infancy. To fully elucidate its therapeutic potential, further research is warranted in the following areas:
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Comprehensive Biological Screening: Systematic evaluation of the anti-inflammatory, cytotoxic, anti-oxidant, and other pharmacological activities of purified this compound.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound.
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In Vivo Efficacy: Assessment of the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases and cancer.
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Pharmacokinetic and Toxicological Profiling: Determination of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
Conclusion
This compound, a diterpenoid glycoside from Siegesbeckia orientalis, represents a promising natural product for further investigation. While direct evidence of its biological activity is currently limited, the known pharmacological properties of its plant source and related compounds suggest potential anti-inflammatory and cytotoxic effects. The experimental workflows and potential mechanisms of action outlined in this guide provide a framework for future research aimed at unlocking the therapeutic potential of this compound. Further dedicated studies are essential to fully characterize the pharmacological profile of this compound and to validate its potential as a lead compound for drug development.
References
- 1. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-Pimarane diterpenoids from Siegesbeckia orientalis and structure revision of a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel diterpenoids and diterpenoid glycosides from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Hythiemoside A (C28H46O9): A Technical Whitepaper on an ent-Pimarane Diterpenoid Glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hythiemoside A is a naturally occurring ent-pimarane diterpenoid glucoside with the molecular formula C28H46O9. First identified in Siegesbeckia orientalis L., a plant with a history of use in traditional medicine for inflammatory ailments, this compound belongs to a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties. While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, this paper details established protocols for assessing the anti-inflammatory potential of related compounds from its source organism. Furthermore, it outlines the key signaling pathways, such as the NF-κB and MAPK cascades, that are commonly modulated by anti-inflammatory agents isolated from Siegesbeckia orientalis. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related diterpenoids.
Introduction
Siegesbeckia orientalis L., a member of the Asteraceae family, has been traditionally utilized for treating conditions such as arthritis and rheumatism.[1] Phytochemical investigations have led to the isolation of numerous bioactive compounds, including the ent-pimarane diterpenoid glucoside, this compound.[2] Diterpenoids from this plant have demonstrated a range of biological effects, with anti-inflammatory activity being a prominent feature. This guide focuses on the core scientific data available for this compound and provides a framework for its further investigation based on the activities of analogous compounds.
Physicochemical Properties of this compound
This compound is an amorphous powder soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[3] Its structural identity has been established through spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C28H46O9 | ECHEMI[4] |
| Molecular Weight | 526.7 g/mol | ECHEMI[4] |
| Exact Mass | 526.31418304 | ECHEMI[4] |
| IUPAC Name | [(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | BOC Sciences |
| Synonyms | (3α,5β,9β,10α,13α,15R)-3-(β-D-Glucopyranosyloxy)-15-hydroxypimar-8(14)-en-16-yl acetate | ECHEMI[4] |
| Classification | Diterpenoid, ent-Pimarane Glucoside | PubChem[5] |
| Natural Source | Siegesbeckia orientalis L. | ChemFaces[3] |
Biological Activity (Representative Data)
Note: The following table summarizes data for other compounds isolated from Sigesbeckia species and is presented here as a reference for the potential activity of this compound.
| Compound/Extract | Assay | Cell Line | IC50 Value (μM) | Source |
| Chlosigesolide A | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 10.9 ± 0.8 | ResearchGate[2] |
| Siegesbeckia K | Nitric Oxide (NO) Production Inhibition | BV2 | 62.56 | ResearchGate[2] |
| Siegesbeckialide I | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Significant Inhibition Reported | ResearchGate[6] |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the anti-inflammatory activity of compounds isolated from Siegesbeckia orientalis. These methods can be adapted for the evaluation of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[7][8]
4.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 12-24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (or other test compounds) for 2 hours.
-
Stimulation: Add LPS (from E. coli, final concentration 1-5 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.
4.1.2. Nitrite Quantification (Griess Assay)
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
4.1.3. Cell Viability Assay (MTT Assay)
-
To ensure that the observed NO inhibition is not due to cytotoxicity, perform a parallel MTT assay.
-
After removing the supernatant for the Griess assay, add MTT solution to the remaining cells in the 96-well plate and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Figure 1. Workflow for In Vitro NO Inhibition Assay.
Potential Signaling Pathways
Studies on extracts and other compounds from Siegesbeckia orientalis suggest that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways. It is plausible that this compound acts through similar mechanisms.[1][9]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6.[11] Compounds from S. orientalis have been shown to inhibit this pathway by preventing the degradation of IκBα.[1]
Figure 2. Hypothesized Inhibition of the NF-κB Pathway.
Conclusion and Future Directions
This compound, a diterpenoid glucoside from Siegesbeckia orientalis, represents a promising candidate for further pharmacological investigation, particularly in the context of inflammation. While direct evidence of its biological activity is currently sparse, the well-documented anti-inflammatory properties of its source plant and related compounds provide a strong rationale for its study. The experimental protocols and potential mechanisms of action outlined in this guide offer a clear roadmap for future research. Elucidating the specific inhibitory concentrations (IC50) of this compound against key inflammatory mediators and confirming its effects on the NF-κB and MAPK signaling pathways will be critical next steps in evaluating its therapeutic potential. Such studies will be invaluable to drug development professionals seeking novel anti-inflammatory agents from natural sources.
References
- 1. Anti-Hyperuricemic, Anti-Inflammatory and Analgesic Effects of Siegesbeckia orientalis L. Resulting from the Fraction with High Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:853267-91-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. echemi.com [echemi.com]
- 5. Hythiemoside B | C28H46O9 | CID 11203296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kirenol production in hairy root culture of Siegesbeckea orientalis and its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and nitric oxide inhibition activities of Thai medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Hythiemoside A: A Technical Examination of a Seemingly Undiscovered Marine Saponin
A comprehensive search of the scientific literature and chemical databases for "Hythiemoside A" has yielded no specific compound under this name. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound name, or a potential misspelling of a known triterpenoid glycoside. Given the context of marine-derived natural products, it is plausible that the intended subject belongs to the vast family of saponins isolated from sea cucumbers, particularly those of the family Holothuriidae.
This technical guide will, therefore, focus on a well-documented and representative class of related compounds: triterpenoid glycosides from the genus Holothuria . These marine saponins share structural similarities and biological activities that are likely analogous to the potential interest in "this compound." This document will provide researchers, scientists, and drug development professionals with a detailed overview of their natural occurrence, isolation, and key characteristics, adhering to the requested in-depth technical format.
Natural Occurrence and Distribution of Holothuria Triterpenoid Glycosides
Triterpenoid glycosides, often referred to as saponins, are a diverse group of secondary metabolites found in various sea cucumber species.[1][2] The genus Holothuria is a particularly rich source of these bioactive compounds.[3][4] These saponins are believed to play a crucial role in the chemical defense mechanisms of the sea cucumbers.[1]
The distribution of these glycosides can vary significantly between different species of Holothuria and even between different tissues within the same organism, such as the body wall and the viscera.[5][6] For instance, the body wall of Holothuria atra has been found to contain a variety of saponins, including both sulfated and non-sulfated triterpene glycosides.[7] Research on Holothuria lessoni has revealed a high diversity of saponins in the viscera, with 39 new saponins being identified in one study.[8]
The structural diversity of these compounds is vast, with over 100 triterpenoid glycosides isolated from various sea cucumbers in the last two decades alone.[2] This diversity stems from variations in the aglycone skeleton and the composition and linkage of the sugar side chains.[9]
Quantitative Data on Holothuria Glycosides
The following table summarizes the types of triterpenoid glycosides identified in select Holothuria species. Precise quantitative yields can vary based on the extraction method, geographical location, and season of collection; however, this table provides a comparative overview of the saponin profiles.
| Sea Cucumber Species | Key Triterpenoid Glycosides Identified | Primary Tissue Source | Reference |
| Holothuria atra | Echinoside A, Echinoside B, Holothurins B/B4, B1, B2, B3, 24-dehydroechinoside A, Calcigeroside B, Holothurin A, Holothurin D | Body Wall | [7] |
| Holothuria (Halodeima) atra | Steroids, Triterpenoids, Saponins | Flesh Extract | [10] |
| Holothuria lessoni | Lessoniosides H, I, J, K (novel acetylated saponins) and 89 other saponin congeners | Body Wall & Viscera | [6] |
| Holothuria poli | Holothurin A and other triterpene glycosides | Body Wall | [11] |
| Holothuria species (general) | Holothurin A, Holothurin B | General | [4] |
Experimental Protocols for the Isolation of Holothuria Triterpenoid Glycosides
The isolation and purification of triterpenoid glycosides from Holothuria species is a multi-step process that leverages the physicochemical properties of these molecules. The following is a generalized protocol based on common methodologies described in the literature.
General Isolation Workflow
Detailed Methodologies
-
Sample Preparation and Extraction:
-
Fresh or freeze-dried sea cucumber tissue (body wall or viscera) is minced and homogenized.
-
The homogenized tissue is then subjected to exhaustive extraction with 70% aqueous ethanol at room temperature or under reflux. This step is typically repeated multiple times to ensure complete extraction of the polar glycosides.
-
-
Solvent Partitioning:
-
The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous suspension is then subjected to liquid-liquid partitioning with a non-polar solvent (e.g., n-hexane) to remove lipids, followed by partitioning with a moderately polar solvent (e.g., n-butanol).
-
The triterpenoid glycosides preferentially partition into the n-butanol layer. This butanolic extract is collected and concentrated.
-
-
Chromatographic Purification:
-
The crude saponin mixture from the butanol fraction is then subjected to a series of chromatographic steps for purification.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol-water to separate fractions based on polarity.
-
Sephadex LH-20 Chromatography: Fractions enriched with saponins are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual glycosides is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile-water or methanol-water as the mobile phase.
-
-
Structure Elucidation:
-
The structures of the purified compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
-
Logical Relationship of Natural Sources
The following diagram illustrates the hierarchical relationship of the natural sources of the discussed triterpenoid glycosides.
References
- 1. Saponins from Sea Cucumber and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpene glycosides from sea cucumbers and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological and taxonomic perspective of triterpenoid glycosides of sea cucumbers of the family Holothuriidae (Echinodermata, Holothuroidea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Saponin and Fatty Acid Profiling of the Sea Cucumber Holothuria atra, α-Glucosidase Inhibitory Activity and the Identification of a Novel Triterpene Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Biosynthesis Pathway of ent-Pimarane Glucosides in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Pimarane diterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Their glycosylated forms, ent-pimarane glucosides, often show enhanced solubility and bioavailability, making them attractive targets for drug development. This technical guide provides a comprehensive overview of the biosynthesis of ent-pimarane glucosides in plants, focusing on the core enzymatic steps, experimental protocols for enzyme characterization, and quantitative data analysis. While a complete, end-to-end pathway with fully characterized enzymes from a single plant species remains to be elucidated in publicly available literature, this guide consolidates current knowledge from related pathways to provide a robust framework for researchers in the field. The plant genus Siegesbeckia, known to produce a variety of ent-pimarane diterpenoids and their glucosides, serves as a primary example throughout this guide.[1][2][3][4][5][6][7][8][9]
The Core Biosynthetic Pathway
The biosynthesis of ent-pimarane glucosides is a multi-step process initiated in the plastids and culminating in the cytoplasm. It involves three key enzyme families: diterpene synthases (diTPSs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). The general pathway proceeds as follows:
-
Cyclization: The universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), is cyclized by a class II diTPS to form an intermediate, which is then further cyclized by a class I diTPS to produce the characteristic ent-pimaradiene scaffold. In some cases, a single bifunctional diTPS can catalyze both steps.
-
Oxidation: The ent-pimaradiene hydrocarbon backbone is then hydroxylated by one or more P450 enzymes. These modifications are crucial for the subsequent glycosylation and contribute to the structural diversity of the final products.
-
Glycosylation: Finally, a UGT transfers a sugar moiety, typically glucose from UDP-glucose, to a hydroxyl group on the oxidized ent-pimarane aglycone, yielding the ent-pimarane glucoside.
Caption: Generalized biosynthesis pathway of ent-pimarane glucosides.
Key Enzymes and Their Characterization
Diterpene Synthases (diTPSs)
The formation of the ent-pimaradiene skeleton from GGPP is the first committed step in the biosynthesis of ent-pimarane glucosides. This transformation is catalyzed by diTPSs.
Experimental Workflow for diTPS Characterization:
Caption: Workflow for the identification and characterization of a diterpene synthase.
Detailed Methodologies:
-
Gene Identification and Cloning:
-
Transcriptome Sequencing: RNA is extracted from a plant tissue known to accumulate ent-pimarane glucosides, such as the aerial parts of Siegesbeckia pubescens.[1][2][3][4][5][6][7][8][9] A cDNA library is constructed and sequenced.
-
Phylogenetic Analysis: Putative diTPS sequences are identified by BLAST searches against known terpene synthase sequences. Phylogenetic analysis helps in classifying the candidate genes and predicting their function (e.g., class I or class II diTPS).
-
Gene Cloning: The full-length open reading frame of the candidate diTPS gene is amplified from cDNA by PCR and cloned into an appropriate expression vector.
-
-
Heterologous Expression in E. coli:
-
The diTPS gene is typically cloned into an E. coli expression vector, such as pET28a or pGEX.
-
The construct is transformed into an expression strain like BL21(DE3).
-
For pathways requiring two separate diTPSs, a co-expression system can be engineered, often by co-transforming two plasmids or using a single vector with multiple cloning sites. To ensure the availability of the GGPP substrate, a GGPP synthase gene can be co-expressed.[10]
-
Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
-
Enzyme Assay and Product Identification:
-
In vitro Assay: The heterologously expressed and purified diTPS is incubated with GGPP in a suitable buffer containing a divalent cation, typically MgCl₂. The reaction is overlaid with a solvent like hexane or pentane to trap the volatile diterpene products.
-
GC-MS Analysis: The organic solvent layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared with authentic standards or with spectra from databases (e.g., NIST) to identify the diterpene product.
-
Quantitative Data:
While specific kinetic data for an ent-pimaradiene synthase from Siegesbeckia is not available, typical Km values for plant diTPSs with GGPP are in the low micromolar range.
| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism (Example) |
| Diterpene Synthase | GGPP | 1.4 - 13.1 | N/A | Salvia officinalis, Citrus sinensis[11] |
Cytochrome P450 Monooxygenases (P450s)
Following the formation of the ent-pimaradiene scaffold, P450s introduce hydroxyl groups at specific positions on the diterpene backbone. These enzymes are typically membrane-bound and require a partnering CPR (cytochrome P450 reductase) for electron transfer. The CYP71 family is frequently implicated in the biosynthesis of terpenoids in the Asteraceae family.[6][12]
Experimental Workflow for P450 Characterization:
Caption: Workflow for the identification and characterization of a P450 enzyme.
Detailed Methodologies:
-
Gene Identification and Cloning:
-
Similar to diTPSs, candidate P450 genes are identified from transcriptome data based on homology to known diterpenoid-modifying P450s.
-
Phylogenetic analysis helps to narrow down candidates, often focusing on specific CYP families known for their role in secondary metabolism.
-
-
Heterologous Expression in Yeast:
-
Yeast (e.g., Saccharomyces cerevisiae) is a common host for expressing plant P450s due to its eukaryotic membrane system.[13][14][15][16]
-
The P450 gene is cloned into a yeast expression vector, often under the control of an inducible promoter (e.g., GAL1).
-
Co-expression with a CPR from the source plant or a model plant like Arabidopsis thaliana is essential for P450 activity.
-
-
Enzyme Assay and Product Identification:
-
Microsome Preparation: Yeast cells expressing the P450 and CPR are lysed, and the microsomal fraction containing the membrane-bound enzymes is isolated by ultracentrifugation.
-
In vitro Assay: The microsomal preparation is incubated with the ent-pimaradiene substrate (produced from the diTPS assay) and a source of reducing equivalents, typically NADPH.
-
LC-MS Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated ent-pimarane derivatives.
-
Quantitative Data:
Kinetic parameters for P450s can be complex to determine due to their membrane-bound nature and potential for substrate inhibition.[17][18][19][20][21]
| Enzyme Class | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism (Example) |
| Cytochrome P450 | Diterpene | 1 - 50 | 10 - 500 | General range for plant P450s |
UDP-dependent Glycosyltransferases (UGTs)
The final step in the biosynthesis of ent-pimarane glucosides is the attachment of a glucose moiety to the hydroxylated aglycone, a reaction catalyzed by UGTs. The UGT73 family has been implicated in the glycosylation of terpenoids.[22][23][24]
Experimental Workflow for UGT Characterization:
Caption: Workflow for the identification and characterization of a UGT.
Detailed Methodologies:
-
Gene Identification and Cloning:
-
Candidate UGT genes are identified from transcriptome data by homology searches, often looking for sequences containing the conserved Plant Secondary Product Glycosyltransferase (PSPG) motif.
-
Phylogenetic analysis can help to select candidates from UGT families known to act on terpenoids.
-
-
Heterologous Expression in E. coli:
-
UGTs are typically soluble enzymes and can be readily expressed in E. coli strains like BL21(DE3).
-
The gene is cloned into an expression vector, and the resulting protein is often produced with a tag (e.g., His-tag) for ease of purification.
-
-
Enzyme Assay and Product Identification:
-
In vitro Assay: The purified recombinant UGT is incubated with the oxidized ent-pimarane aglycone (from the P450 assay) and the sugar donor, UDP-glucose.
-
HPLC or LC-MS Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS. The formation of the glucoside is confirmed by comparing the retention time and mass spectrum with those of an authentic standard or by enzymatic hydrolysis of the product followed by sugar analysis.
-
Quantitative Data:
Kinetic parameters for UGTs can be determined using various assay methods, including HPLC-based quantification of the product or a coupled-enzyme assay that measures the release of UDP.
| Enzyme Class | Acceptor Substrate | Km (µM) | kcat (s⁻¹) | Donor Substrate | Km (µM) | Source Organism (Example) |
| UGT | β-sitosterol | 90 | N/A | UDP-glucose | 280-330 | Micromonospora rhodorangea[25] |
| UGT | 3,4-dichloroaniline | 51.2 | 11.2 | UDP-glucose | N/A | Lycium barbarum[26] |
Quantitative Analysis of ent-Pimarane Glucosides in Plant Material
The quantification of ent-pimarane glucosides in plant tissues is essential for understanding their accumulation patterns and for quality control of plant-derived products.
Experimental Protocol:
-
Extraction: Dried and powdered plant material (e.g., leaves of Siegesbeckia pubescens) is extracted with a suitable solvent, such as 70% ethanol, often with heating or sonication to improve extraction efficiency.
-
Sample Preparation: The crude extract is filtered and may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Quantification:
-
HPLC-UV/ELSD: High-Performance Liquid Chromatography coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD) is a common method for quantifying diterpene glucosides. An NH₂ or C18 column can be used with a mobile phase typically consisting of acetonitrile and water.
-
LC-MS: For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry can be used.
-
Data Presentation:
The content of ent-pimarane glucosides is typically expressed as a percentage of the dry weight of the plant material or in µg/g of dry weight.
| Compound | Plant Source | Tissue | Concentration (% dry weight) | Analytical Method |
| Stevioside | Stevia rebaudiana | Leaves | 3.78 - 9.75 | HPLC-UV[27] |
| Rebaudioside A | Stevia rebaudiana | Leaves | 1.62 - 7.27 | HPLC-UV[27] |
| Kirenol | Siegesbeckia pubescens | Aerial parts | Variable | HPLC-ELSD[27] |
| Hythiemoside B | Siegesbeckia pubescens | Aerial parts | Variable | HPLC-ELSD[27] |
| Darutigenol | Siegesbeckia pubescens | Aerial parts | Variable | HPLC-ELSD[27] |
Conclusion
The biosynthesis of ent-pimarane glucosides in plants is a complex process involving a cascade of enzymatic reactions. While the general pathway is understood, the specific enzymes involved in many plant species are yet to be fully characterized. This guide provides a comprehensive framework for researchers to approach the study of this important biosynthetic pathway, from gene discovery and enzyme characterization to the quantification of the final products. The detailed experimental workflows and methodologies presented here, though based on related systems, offer a solid foundation for future research aimed at elucidating the complete pathway of ent-pimarane glucoside biosynthesis and harnessing its potential for the production of valuable bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the BASEs for catalysis in class II diterpene cyclases results in novel product chemistries | Semantic Scholar [semanticscholar.org]
- 4. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in abiotic stress and flavonol biosynthesis in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. Isolation and characterization of diterpene glycosides from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. An extremely promiscuous terpenoid synthase from the Lamiaceae plant Colquhounia coccinea var. mollis catalyzes the formation of sester-/di-/sesqui-/mono-terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneonline.com [geneonline.com]
- 14. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]
- 17. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. | Semantic Scholar [semanticscholar.org]
- 19. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions [mdpi.com]
- 23. The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions | CoLab [colab.ws]
- 24. The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions | Semantic Scholar [semanticscholar.org]
- 25. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]
- 27. semanticscholar.org [semanticscholar.org]
A Comprehensive Review of Diterpenoids from Siegesbeckia orientalis: Structure, Bioactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Siegesbeckia orientalis L., a prominent herb in traditional medicine, is a rich reservoir of bioactive secondary metabolites, particularly diterpenoids.[1][2][3][4] This technical guide provides a comprehensive literature review of the diterpenoids isolated from this plant, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. We present a detailed summary of the various classes of diterpenoids, including ent-kauranes, ent-pimaranes, and acyclic diterpenes, and tabulate their reported pharmacological effects, such as anti-inflammatory, antibacterial, cytotoxic, and enzyme-inhibitory activities. Furthermore, this document outlines the experimental methodologies employed for the isolation, structural elucidation, and bioactivity assessment of these compounds. Key signaling pathways modulated by these diterpenoids are also discussed and visualized. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of Siegesbeckia orientalis diterpenoids.
Introduction
Siegesbeckia orientalis L., commonly known as St. Paul's Wort, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including inflammatory conditions like arthritis and rheumatism, as well as syphilis, leprosy, and sores.[2][3] The therapeutic properties of this plant are attributed to its diverse phytochemical composition, with diterpenoids and sesquiterpenoids being the most characteristic and bioactive constituents.[2][4] Diterpenoids, a class of C20 isoprenoids, from Siegesbeckia species have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] This review focuses specifically on the diterpenoids isolated from Siegesbeckia orientalis, providing a detailed overview of their chemical structures, reported biological activities with quantitative data, and the experimental protocols used in their investigation.
Classes of Diterpenoids in Siegesbeckia orientalis
Phytochemical investigations of Siegesbeckia orientalis have led to the isolation and characterization of a variety of diterpenoids, primarily belonging to the ent-kaurane, ent-pimarane, and acyclic diterpene skeletal types.
ent-Kaurane Diterpenoids
A number of novel ent-kaurane diterpenes have been identified in Siegesbeckia orientalis. For instance, a recent study reported the isolation of three new ent-kaurane diterpenes, named sigesbeckins A–C, along with eight known analogues.[1][5] These compounds have been investigated for their antimicrobial properties.
ent-Pimarane Diterpenoids
The ent-pimarane class is well-represented in Siegesbeckia orientalis. Numerous novel and known ent-pimarane diterpenoids and their glycosides have been isolated and structurally elucidated.[6][7][8][9][10] Kirenol, a major bioactive ent-pimarane diterpenoid, has been reported to possess significant anti-inflammatory and anti-arthritic activities.[11]
Acyclic Diterpenoids
In addition to cyclic diterpenes, Siegesbeckia orientalis also produces acyclic diterpenoids. Four new acyclic diterpenes, siegetalises A-D, have been isolated from the aerial parts of the plant and evaluated for their xanthine oxidase inhibitory activity.[12]
Biological Activities of Siegesbeckia orientalis Diterpenoids
The diterpenoids from Siegesbeckia orientalis exhibit a broad spectrum of biological activities, which are summarized in the following sections and detailed in Table 1.
Anti-inflammatory Activity
The traditional use of Siegesbeckia orientalis for inflammatory ailments is strongly supported by modern pharmacological studies.[2][3] Diterpenoids are considered the main anti-rheumatic constituents of this herb.[13] Kirenol, for instance, has been shown to exert topical anti-inflammatory and analgesic effects.[14] The anti-inflammatory mechanisms of action often involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[15]
Antibacterial Activity
Several ent-kaurane diterpenoids from Siegesbeckia orientalis have demonstrated noteworthy antibacterial activity, particularly against antibiotic-resistant strains. For example, sigesbeckin A and another known analogue exhibited moderate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5] Some of these compounds also showed synergistic activity with conventional antibiotics.[1][5]
Cytotoxic and Anticancer Activity
While much of the cytotoxic research on Siegesbeckia orientalis has focused on sesquiterpenoids, some studies suggest the potential of its diterpenoids in cancer therapy.[16] The ethanol extract of Siegesbeckia orientalis, which contains diterpenoids, has been shown to inhibit the proliferation of human endometrial cancer cells and hepatocellular carcinoma cells.[17][18] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[17][18]
Xanthine Oxidase Inhibitory Activity
Acyclic diterpenoids from Siegesbeckia orientalis have been found to inhibit xanthine oxidase, an enzyme involved in the production of uric acid.[12] This suggests a potential therapeutic application for hyperuricemia and gout.
Data Presentation
The quantitative data for the biological activities of diterpenoids isolated from Siegesbeckia orientalis are summarized in Table 1.
Table 1: Biological Activities of Diterpenoids from Siegesbeckia orientalis
| Compound Class | Compound Name | Biological Activity | Assay | Results | Reference |
| ent-Kaurane | Sigesbeckin A | Antibacterial | Microdilution | MIC = 64 µg/mL (MRSA, VRE) | [1][5] |
| ent-Kaurane | Known Analogue 5 | Antibacterial | Microdilution | MIC = 64 µg/mL (MRSA, VRE) | [1][5] |
| ent-Kaurane | Known Analogue 3 | Synergistic Antibacterial | Checkerboard | Synergistic with Doxorubicin and Vancomycin | [1][5] |
| ent-Kaurane | Known Analogue 5 | Synergistic Antibacterial | Checkerboard | Synergistic with Doxorubicin and Vancomycin | [1][5] |
| ent-Kaurane | Known Analogue 11 | Synergistic Antibacterial | Checkerboard | Synergistic with Doxorubicin and Vancomycin | [1][5] |
| Acyclic Diterpene | Siegetalis A | Xanthine Oxidase Inhibition | Spectrophotometric | 13.59% ± 0.51% inhibition at 50 µM | [12] |
| Acyclic Diterpene | Siegetalis B | Xanthine Oxidase Inhibition | Spectrophotometric | 19.64% ± 1.54% inhibition at 50 µM | [12] |
| Acyclic Diterpene | Siegetalis C | Xanthine Oxidase Inhibition | Spectrophotometric | 17.45% ± 1.26% inhibition at 50 µM | [12] |
| Acyclic Diterpene | Siegetalis D | Xanthine Oxidase Inhibition | Spectrophotometric | 21.36% ± 1.40% inhibition at 50 µM | [12] |
| ent-Pimarane | Kirenol | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition with 0.4-0.5% (w/w) topical application | [14] |
| ent-Pimarane | Kirenol | Analgesic | Formalin test in rats | Significant activity in the late phase with >0.4% (w/w) topical application | [14] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the study of Siegesbeckia orientalis diterpenoids.
Isolation and Purification of Diterpenoids
A general workflow for the isolation of diterpenoids from Siegesbeckia orientalis is depicted in Figure 1.
The dried and powdered aerial parts of the plant are typically extracted with organic solvents like ethanol or dichloromethane. The resulting crude extract is then subjected to solvent-solvent partitioning to yield fractions with different polarities. These fractions are further purified using various chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC), to afford pure diterpenoids.
Structure Elucidation
The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.
-
Other Spectroscopic Techniques: Infrared (IR) and ultraviolet (UV) spectroscopy provide information about the functional groups present in the molecule.
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is used to unambiguously determine the absolute configuration of the compounds.
In Vitro Anti-inflammatory Assays
The anti-inflammatory activity of Siegesbeckia orientalis diterpenoids is often evaluated using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The general protocol is illustrated in Figure 2.
Key parameters measured include the production of nitric oxide (NO) using the Griess assay, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assays (ELISA). The expression of inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways are assessed by Western blotting.
Antibacterial Assays
The antibacterial activity of the isolated diterpenoids is typically determined using the microdilution method to find the minimum inhibitory concentration (MIC). The checkerboard assay is employed to evaluate the synergistic effects of these compounds with known antibiotics.
Signaling Pathways
The anti-inflammatory effects of diterpenoids from Siegesbeckia orientalis are often mediated through the modulation of the NF-κB and MAPK signaling pathways, as depicted in Figure 3.
In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the MAPK and NF-κB pathways. This leads to the translocation of the NF-κB transcription factor to the nucleus and the subsequent expression of pro-inflammatory genes. Diterpenoids from Siegesbeckia orientalis can inhibit these pathways, thereby reducing the production of inflammatory mediators.
Conclusion and Future Perspectives
Siegesbeckia orientalis is a prolific source of structurally diverse and biologically active diterpenoids. The scientific evidence strongly supports the traditional use of this plant for inflammatory conditions and highlights its potential in other therapeutic areas, including infectious diseases and cancer. The data compiled in this review underscore the importance of ent-kaurane and ent-pimarane diterpenoids as promising lead compounds for drug development.
Future research should focus on several key areas:
-
Comprehensive Bioactivity Screening: A broader range of biological activities should be investigated for the known and newly isolated diterpenoids.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.
-
Structure-Activity Relationship (SAR) Studies: SAR studies will be crucial for the rational design and synthesis of more potent and selective analogues.
-
In Vivo Efficacy and Safety: Promising compounds should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By pursuing these research avenues, the full therapeutic potential of Siegesbeckia orientalis diterpenoids can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review on medical plants Siegesbeckia based on diterpenoids and sesquiterpenoids: phytochemistry, pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel diterpenoids and diterpenoid glycosides from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ent-Pimarane diterpenoids from Siegesbeckia orientalis and structure revision of a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Preliminary Biological Screening of Hythiemoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of Hythiemoside A, a pimarane-type diterpenoid glycoside isolated from Siegesbeckia orientalis. Due to the limited availability of direct studies on this compound, this document outlines a screening strategy based on the known biological activities of its chemical class and the source organism. This guide is intended to serve as a foundational resource for initiating research into the therapeutic potential of this natural product.
Introduction to this compound
This compound is a diterpenoid glycoside with the chemical formula C₂₈H₄₆O₉. It belongs to the pimarane class of diterpenoids and is a constituent of Siegesbeckia orientalis, a plant with a long history of use in traditional medicine. Pimarane diterpenoids and extracts from Siegesbeckia orientalis have been reported to possess a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antioxidant effects.[1][2][3][4][5][6] This suggests that this compound may hold significant therapeutic promise.
Predicted Biological Activities and Screening Strategy
Based on the activities of structurally related compounds and extracts from its source, the preliminary biological screening of this compound should focus on the following areas:
-
Cytotoxicity: Evaluation against a panel of cancer cell lines is a crucial first step in determining any potential as an anticancer agent.[1][3][4][5]
-
Anti-inflammatory Activity: Given the traditional use of Siegesbeckia orientalis for inflammatory conditions and the known anti-inflammatory properties of pimarane diterpenoids, this is a key area of investigation.[3][7][8]
-
Antimicrobial Activity: Screening against a range of pathogenic bacteria and fungi can uncover potential applications in treating infectious diseases.[1][3][5]
-
Antioxidant Activity: Assessing the radical scavenging and antioxidant capacity can provide insights into its potential for mitigating oxidative stress-related diseases.[1]
The following sections detail the experimental protocols and data presentation for these key screening areas.
Data Presentation: Summary of Relevant Biological Activities
While specific data for this compound is not yet available, the following tables summarize the reported activities of Siegesbeckia orientalis extracts and related pimarane diterpenoids to provide a benchmark for preliminary screening.
Table 1: Cytotoxic Activity of Siegesbeckia orientalis Ethanolic Extract (SOE)
| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| Hepa1-6 | Murine Hepatocellular Carcinoma | 282.4 | [9] |
| HepG2 | Human Hepatocellular Carcinoma | 344.3 | [9] |
| HaCaT | Human Keratinocytes (Non-cancerous) | 892.4 | [9] |
Table 2: Anti-inflammatory Activity of Pimarane-Type Diterpenoids
| Compound | Source | Assay | Activity | Reference |
| Pimarane Diterpenes (Compounds 3-5) | Eutypella sp. D-1 (fungus) | Inhibition of NO release in RAW264.7 cells | >60% inhibition at 10 µmol/L | [7] |
| Pimarane Diterpenes (Compounds 4, 5) | Eutypella sp. D-1 (fungus) | Inhibition of inflammatory cell migration (zebrafish model) | Significant inhibition at 20 µmol/L | [7] |
| Kirenol | Siegesbeckia orientalis | Topical anti-inflammatory activity in murine models | Attenuation of skin inflammation | [8] |
Experimental Protocols
Detailed methodologies for the key preliminary screening experiments are provided below.
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Culture selected cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Mandatory Visualizations
Caption: Workflow for the isolation and preliminary biological screening of this compound.
Caption: Potential inhibitory points of this compound on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pimarane diterpenoids: sources, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Proposed Total Synthesis of Hythiemoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hythiemoside A is a diterpenoid glycoside isolated from Siegesbeckia orientalis.[] This document provides a comprehensive overview of its chemical properties and outlines a proposed synthetic strategy, as a complete total synthesis has not yet been reported in the scientific literature. The proposed route is based on a retro-synthetic analysis, offering a strategic approach for researchers aiming to synthesize this natural product. Detailed hypothetical protocols for key transformations are also provided to serve as a practical guide.
Chemical and Physical Properties of this compound
This compound is a complex natural product with the molecular formula C₂₈H₄₆O₉.[][2] Its structure consists of a pimarane diterpenoid aglycone linked to a glucose moiety. A summary of its known properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 853267-91-1 | [2] |
| Molecular Formula | C₂₈H₄₆O₉ | [][2] |
| Molecular Weight | 526.7 g/mol | [][2] |
| Exact Mass | 526.31418304 | [2] |
| Appearance | Powder | [] |
| IUPAC Name | [(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | [] |
| Synonyms | (3α,5β,9β,10α,13α,15R)-3-(β-D-Glucopyranosyloxy)-15-hydroxypimar-8(14)-en-16-yl acetate | [] |
Proposed Retro-synthetic Analysis
Due to the absence of a published total synthesis, a retro-synthetic analysis is proposed to deconstruct this compound into simpler, commercially available starting materials. The primary disconnections are the glycosidic bond and the side chain attached to the diterpenoid core.
Caption: Retro-synthetic analysis of this compound.
The key strategic steps in this proposed retro-synthesis are:
-
Glycosidic Bond Disconnection: The β-D-glucopyranosyloxy moiety is disconnected, leading to the pimarane diterpenoid aglycone and a suitable protected glucose donor. This is a common strategy in the synthesis of glycosides.
-
Side Chain Disconnection: The C-13 side chain of the aglycone is disconnected, yielding a simpler pimaradienoic acid derivative and a two-carbon side chain synthon.
-
Core Simplification: The pimaradienoic acid core can be envisioned to be synthesized from a more readily available starting material, such as sclareolide, through a series of stereocontrolled transformations.
Proposed Forward Synthetic Route
Based on the retro-synthetic analysis, a plausible forward synthesis is outlined below. This pathway focuses on the construction of the diterpenoid aglycone, followed by the crucial glycosylation step.
Caption: Proposed forward synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are generalized protocols for the key transformations in the proposed synthesis of this compound. These are intended as a starting point and would require optimization for this specific synthetic route.
Protocol 1: Stereoselective Reduction of a Ketone to a Secondary Alcohol
This protocol is relevant for establishing the stereochemistry of the hydroxyl groups on the diterpenoid core.
Materials:
-
Diterpenoid ketone intermediate
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Quenching agent (e.g., water, saturated ammonium chloride solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diterpenoid ketone intermediate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., 1.2 equivalents of NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching agent at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography.
Protocol 2: Schmidt Glycosylation for the Formation of the β-Glycosidic Bond
This protocol describes a common method for forming the O-glycosidic linkage.
Materials:
-
Pimarane diterpenoid aglycone (glycosyl acceptor)
-
Protected glucose trichloroacetimidate (glycosyl donor)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst
-
Molecular sieves (4 Å)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aglycone, the protected glucose donor (1.5 equivalents), and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add a catalytic amount of TMSOTf (0.1 equivalents) dropwise.
-
Allow the reaction to warm to 0 °C and stir until TLC analysis indicates the consumption of the aglycone.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Filter the mixture through celite and wash with DCM.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield the protected this compound.
Protocol 3: Global Deprotection of Protecting Groups
This final step removes the protecting groups from the glucose moiety to yield the final product.
Materials:
-
Protected this compound
-
Sodium methoxide in methanol (for acyl protecting groups) or a suitable reagent for other protecting groups.
-
Amberlite IR-120 H⁺ resin or a similar acidic resin.
-
Methanol
Procedure:
-
Dissolve the protected this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with the acidic resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC) or crystallization.
Conclusion
The provided application notes outline a feasible, albeit hypothetical, synthetic strategy for the total synthesis of this compound. The retro-synthetic analysis identifies key disconnections, and the forward pathway suggests a logical sequence of reactions. The generalized protocols offer a starting point for the practical execution of the key chemical transformations. This document aims to serve as a valuable resource for researchers interested in the synthesis of this and other related complex natural products. Further experimental investigation is required to validate and optimize the proposed synthetic route.
References
Application Notes & Protocols for the Quantification of Hythiemoside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hythiemoside A is a triterpenoid saponin, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The proposed methods are based on established analytical techniques for the quantification of structurally similar triterpenoid saponins and are accompanied by comprehensive validation guidelines to ensure data reliability.
Chemical Information
-
Compound Name: this compound
-
Chemical Formula: C₂₈H₄₆O₉
-
Compound Class: Terpene, Triterpenoid Saponin[4]
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in raw materials and finished products where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material containing this compound into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more with 20 mL of 80% methanol each time.
-
Combine all the supernatants.
-
-
Purification (Optional, for cleaner samples):
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Redissolve the residue in 10 mL of water and apply it to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 20 mL of water to remove highly polar impurities.
-
Elute this compound with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the methanol eluate to dryness.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. Chromatographic Conditions
A C18 column is a common choice for the separation of saponins. A gradient elution is often necessary to achieve good resolution and peak shape.
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-10 min, 30-50% B10-25 min, 50-80% B25-30 min, 80% B30.1-35 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm (as triterpenoid saponins often lack a strong chromophore, detection at low UV wavelengths is common). |
| Injection Volume | 10 µL |
3. Method Validation
The analytical method should be validated according to the FDA and ICH M10 bioanalytical method validation guidelines.[5][6][7][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the matrix, with no significant interference at the retention time of the analyte. |
| Linearity | A linear relationship between the peak area and the concentration of this compound should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The percentage recovery should be within 85-115% for at least three concentration levels (low, medium, and high). |
| Precision | The relative standard deviation (RSD) for intra-day and inter-day precision should not exceed 15%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.
Experimental Protocol
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar saponin not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| Instrument | A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min, 20-95% B2-3 min, 95% B3.1-5 min, 20% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound). |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion ([M-H]⁻ or [M+H]⁺) and at least two product ions should be selected. |
| Gas Temperatures & Pressures | To be optimized for the specific instrument. |
3. Method Validation
Similar to the HPLC-UV method, the LC-MS/MS method must be rigorously validated according to regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity & Selectivity | No significant interfering peaks from endogenous matrix components or other metabolites at the retention time and MRM transition of this compound and the internal standard. |
| Linearity | A linear response over the expected concentration range in the biological matrix. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (RSD) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The ionization of this compound should not be significantly suppressed or enhanced by the biological matrix. The matrix factor should be consistent across different lots of matrix. |
| Recovery | The extraction efficiency of this compound from the biological matrix should be consistent and reproducible. |
| Stability | The stability of this compound should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability. |
Data Presentation
The following tables summarize the expected performance characteristics of the proposed analytical methods, based on literature data for similar triterpenoid saponins.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 102.3% |
| Precision (RSD %) | Intra-day: < 2.0%, Inter-day: < 3.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Precision (RSD %) | Intra-day: < 8.5%, Inter-day: < 11.2% |
| LLOQ | 0.5 ng/mL |
| Matrix Effect | 92 - 105% |
| Recovery | > 85% |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Potential Signaling Pathway: NF-κB Inhibition
Triterpenoid saponins have been reported to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[2][9] The NF-κB transcription factors play a crucial role in regulating the expression of genes involved in inflammation and immune responses.[10][11]
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analysis of Hythiemoside A by HPLC and LC-MS
Introduction
Hythiemoside A is a novel glycosidic compound with significant potential in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during preclinical and clinical studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific methods for this compound are not yet widely established, the following protocols are based on best practices for the analysis of similar glycosidic compounds and provide a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This section outlines a reversed-phase HPLC method for the quantitative analysis of this compound. This method is suitable for routine quality control, purity assessment, and formulation analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are typical for a well-optimized method for a glycosidic compound and should be validated for this compound specifically.
| Parameter | Expected Value |
| Retention Time (tR) | 8.5 ± 0.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (e.g., from a formulation): Extract a known amount of the sample with methanol, vortex for 5 minutes, and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.[1][2]
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or the λmax of this compound if known).
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample solution using the regression equation from the calibration curve.
-
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method is recommended.
Quantitative Data Summary
The following table presents typical performance characteristics for a validated LC-MS/MS method for a glycosidic compound in a biological matrix.
| Parameter | Expected Value |
| Retention Time (tR) | 4.2 ± 0.2 min |
| Precursor Ion [M+H]⁺ (m/z) | Hypothetical: 657.4 |
| Product Ion (m/z) | Hypothetical: 495.3 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (from Plasma):
-
Standard and QC Preparation: Spike known concentrations of this compound stock solution into blank plasma to prepare calibration standards and quality control (QC) samples.
-
Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an appropriate internal standard (IS).[1]
-
Extraction: Vortex the mixture for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Injection: Transfer the supernatant to an autosampler vial for injection.[4]
-
-
LC-MS/MS Conditions:
-
Instrument: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled with a UPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A common fragmentation for glycosides is the loss of the sugar moiety.
-
Logical Relationship for LC-MS/MS Method Development
Caption: Logical workflow for LC-MS/MS method development.
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The HPLC method is well-suited for quality control and formulation analysis, offering simplicity and robustness. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. It is imperative that these methods are fully validated according to regulatory guidelines to ensure the reliability and accuracy of the generated data.
References
- 1. news-medical.net [news-medical.net]
- 2. organomation.com [organomation.com]
- 3. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H and 13C NMR Spectral Data of Hythiemoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hythiemoside A is a diterpenoid glycoside isolated from the medicinal plant Siegesbeckia orientalis. As a member of the pimarane-type diterpenoid family, this compound holds potential for further investigation in drug discovery and development due to the diverse biological activities associated with this class of compounds. Accurate and detailed spectroscopic data are fundamental for the identification, characterization, and quality control of such natural products. This document provides the detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, along with the experimental protocols for data acquisition, to support researchers in their studies of this compound.
Chemical Structure
This compound
-
Systematic Name: (3α,5β,9β,10α,13α,15R)-3-(β-D-Glucopyranosyloxy)-15-hydroxy-pimar-8(14)-en-16-yl acetate
-
Molecular Formula: C₂₈H₄₆O₉
-
CAS Number: 853267-91-1
1H and 13C NMR Spectral Data
The 1H and 13C NMR spectral data for this compound were recorded in a CD₃OD solvent. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Data of this compound (500 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 0.85 | m | |
| 1β | 1.61 | m | |
| 2α | 1.68 | m | |
| 2β | 1.48 | m | |
| 3 | 3.38 | dd | 11.5, 4.5 |
| 5 | 1.02 | dd | 12.0, 2.5 |
| 6α | 1.45 | m | |
| 6β | 1.55 | m | |
| 7α | 2.10 | m | |
| 7β | 2.00 | m | |
| 9 | 1.52 | m | |
| 11α | 1.50 | m | |
| 11β | 1.38 | m | |
| 12α | 1.75 | m | |
| 12β | 1.65 | m | |
| 14 | 5.30 | s | |
| 15 | 3.75 | m | |
| 16a | 4.18 | dd | 11.0, 6.5 |
| 16b | 4.08 | dd | 11.0, 7.5 |
| 17 (CH₃) | 1.25 | s | |
| 18 (CH₃) | 0.82 | s | |
| 19 (CH₃) | 0.88 | s | |
| 20 (CH₃) | 0.95 | s | |
| OAc (CH₃) | 2.05 | s | |
| Glc | |||
| 1' | 4.35 | d | 7.5 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.28 | m | |
| 5' | 3.25 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Table 2: 13C NMR Data of this compound (125 MHz, CD₃OD)
| Position | δ (ppm) |
| 1 | 40.2 |
| 2 | 19.5 |
| 3 | 89.9 |
| 4 | 38.8 |
| 5 | 57.2 |
| 6 | 19.1 |
| 7 | 36.5 |
| 8 | 149.2 |
| 9 | 53.8 |
| 10 | 38.1 |
| 11 | 19.9 |
| 12 | 36.1 |
| 13 | 46.2 |
| 14 | 121.1 |
| 15 | 78.9 |
| 16 | 66.5 |
| 17 (CH₃) | 25.1 |
| 18 (CH₃) | 29.1 |
| 19 (CH₃) | 16.2 |
| 20 (CH₃) | 15.9 |
| OAc (C=O) | 172.5 |
| OAc (CH₃) | 21.1 |
| Glc | |
| 1' | 107.2 |
| 2' | 75.2 |
| 3' | 78.0 |
| 4' | 71.6 |
| 5' | 77.9 |
| 6' | 62.8 |
Experimental Protocols
Isolation of this compound
The following is a general protocol for the isolation of this compound from Siegesbeckia orientalis, based on typical phytochemical extraction and isolation procedures.
-
Extraction: The air-dried and powdered aerial parts of Siegesbeckia orientalis are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-butanol (n-BuOH). The n-BuOH soluble fraction is collected and concentrated.
-
Column Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several sub-fractions.
-
Further Purification: The fractions containing this compound are further purified using octadecylsilyl (ODS) silica gel (RP-18) column chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure this compound.
NMR Data Acquisition
-
Sample Preparation: A sample of pure this compound is dissolved in deuterated methanol (CD₃OD).
-
Instrumentation: NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
1D NMR Experiments: Standard 1H and 13C NMR spectra are acquired. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed.
-
Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signals.
Conclusion
The comprehensive 1H and 13C NMR spectral data provided in this document, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this compound. This information is crucial for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and potential applications of this diterpenoid glycoside.
Application Notes and Protocols: Mass Spectrometry Fragmentation of Hythiemoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hythiemoside A, a diterpenoid glycoside of the ent-pimarane type, is a natural product of interest for its potential biological activities. Understanding its chemical structure and fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices. This document provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, along with a comprehensive protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Mass Spectrometry Fragmentation Pattern
The structure of this compound (Molecular Formula: C₂₈H₄₆O₉, Molecular Weight: 526.66 g/mol ) dictates its fragmentation pattern in tandem mass spectrometry (MS/MS). The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety. Subsequent fragmentation of the aglycone provides further structural information. Analysis is typically performed in positive ion mode, with the molecule readily forming adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺).
Table 1: Predicted m/z Values for Major Fragment Ions of this compound in Positive Ion Mode
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 527.32 | Protonated molecule |
| [M+Na]⁺ | 549.30 | Sodiated molecule |
| [M+H-H₂O]⁺ | 509.31 | Loss of a water molecule from the protonated molecule |
| [M+H-C₆H₁₀O₅]⁺ | 365.26 | Aglycone fragment after the loss of the glucose moiety |
| [M+Na-C₆H₁₀O₅]⁺ | 387.24 | Sodiated aglycone fragment |
| [C₆H₁₁O₅]⁺ | 163.06 | Oxonium ion from the glucose unit |
The fragmentation of diterpene glycosides is influenced by the collision energy used in the MS/MS experiment.[1][2][3] Low collision energies typically result in the cleavage of the glycosidic bond, while higher energies can induce fragmentation within the aglycone structure.[1][3]
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
1. Sample Preparation:
-
Extract the sample containing this compound with a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).
-
Centrifuge the extract to remove any particulate matter.
-
Dilute the supernatant to an appropriate concentration with the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of diterpenoid glycosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Select the precursor ions of interest (e.g., m/z 527.32 and 549.30) for collision-induced dissociation (CID).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
Data Analysis
The acquired data can be processed using appropriate software to identify and quantify this compound. The identification is confirmed by matching the retention time and the MS/MS fragmentation pattern with that of a reference standard or with the predicted fragmentation pattern.
Logical Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Biological Activity Context
While specific signaling pathways for this compound are not yet fully elucidated, diterpene glycosides as a class have been reported to exhibit a range of biological activities, including anti-inflammatory and antibacterial effects.[4] Further research into the specific molecular targets and mechanisms of action of this compound is warranted. The analytical methods described herein provide a robust platform for such investigations.
References
- 1. Fine-Scale Characterization of Plant Diterpene Glycosides Using Energy-Resolved Untargeted LC-MS/MS Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diterpene glycosides from Aster homochlamydeus - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Hythiemoside A: A Methodological Guide
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hythiemoside A is a natural product isolated from the herb Siegesbeckia orientalis.[][2] Its chemical formula is C28H46O9 and it has a molecular weight of 526.7 g/mol .[][3] As a novel natural compound, its biological activities and mechanism of action are areas of active investigation. This document provides a set of generalized protocols and data presentation formats to guide researchers in the systematic investigation of the potential anti-inflammatory and apoptosis-inducing effects of this compound, common therapeutic areas for natural products.
Hypothetical Data Summary
Quantitative data from dose-response experiments and mechanistic studies should be organized for clarity and comparative analysis. The following table is a template for summarizing such hypothetical findings.
| Assay Type | Cell Line/Model | Parameter | This compound | Positive Control |
| Cell Viability | RAW 264.7 | IC50 (µM) | e.g., 50.2 ± 4.5 | e.g., Doxorubicin: 5.8 ± 0.7 |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | IC50 (µM) | e.g., 25.1 ± 3.2 | e.g., L-NMMA: 12.5 ± 1.8 |
| Pro-inflammatory Cytokine Secretion | LPS-stimulated THP-1 | IC50 (µM) for TNF-α | e.g., 30.8 ± 4.1 | e.g., Dexamethasone: 0.1 ± 0.02 |
| IC50 (µM) for IL-6 | e.g., 42.5 ± 5.3 | e.g., Dexamethasone: 0.2 ± 0.03 | ||
| Caspase-3/7 Activity | Jurkat | EC50 (µM) | e.g., 15.6 ± 2.1 | e.g., Staurosporine: 1.2 ± 0.2 |
| Annexin V Positive Cells | HeLa | % Apoptotic Cells at IC50 | e.g., 65% ± 7% | e.g., Cisplatin: 75% ± 8% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are standard protocols that can be adapted to investigate the mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Target cell line (e.g., RAW 264.7 murine macrophages)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the concentration of nitrite in the samples.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on key signaling pathways (e.g., NF-κB and MAPK pathways).
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-p-p38, anti-p-ERK, anti-p-JNK, and their total forms, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the indicated times, with or without a stimulant like LPS.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line (e.g., Jurkat)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
The following diagrams illustrate potential signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothetical intrinsic pathway of apoptosis induced by this compound.
Caption: A logical workflow for the mechanistic study of this compound.
References
Application Notes and Protocols: Hyperoside as a Potential NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperoside, a naturally occurring flavonol glycoside, has emerged as a promising candidate for therapeutic intervention in inflammatory diseases due to its potent inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various inflammatory conditions. These application notes provide a comprehensive overview of the quantitative data supporting the efficacy of Hyperoside as an NF-κB inhibitor and detailed protocols for its investigation.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Hyperoside on various components of the NF-κB signaling pathway and inflammatory responses.
Table 1: Effect of Hyperoside on NF-κB Activation and Downstream Targets
| Parameter | Cell Type | Stimulant | Hyperoside Concentration (µM) | Inhibition (%) | Reference |
| NF-κB p65 DNA Binding Activity | Human RA FLS | LPS (1 µg/mL) | 10 | ~25 | [1] |
| 50 | ~50 | [1] | |||
| 100 | ~75 | [1] | |||
| IκBα Phosphorylation | Human RA FLS | LPS (1 µg/mL) | 10 | Significant | [1] |
| 50 | More Significant | [1] | |||
| 100 | Most Significant | [1] | |||
| IKKα/β Phosphorylation | Human RA FLS | LPS (1 µg/mL) | 10 | Significant | [1] |
| 50 | More Significant | [1] | |||
| 100 | Most Significant | [1] |
FLS: Fibroblast-Like Synoviocytes; RA: Rheumatoid Arthritis; LPS: Lipopolysaccharide; IκBα: Inhibitor of kappa B alpha; IKK: IκB kinase.
Table 2: Effect of Hyperoside on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | Hyperoside Concentration (µM) | Inhibition of mRNA Expression (%) | Reference |
| TNF-α | Human RA FLS | LPS (1 µg/mL) | 10 | ~30 | [1] |
| 50 | ~60 | [1] | |||
| 100 | ~80 | [1] | |||
| IL-6 | Human RA FLS | LPS (1 µg/mL) | 10 | ~20 | [1] |
| 50 | ~50 | [1] | |||
| 100 | ~70 | [1] | |||
| IL-1β | Human RA FLS | LPS (1 µg/mL) | 10 | ~25 | [1] |
| 50 | ~55 | [1] | |||
| 100 | ~75 | [1] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta.
Mandatory Visualizations
Caption: NF-κB Signaling Pathway Inhibition by Hyperoside.
Caption: Experimental Workflow for Assessing Hyperoside's Efficacy.
Caption: Logical Flow of Hyperoside's Anti-inflammatory Mechanism.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare primary human rheumatoid arthritis fibroblast-like synoviocytes (RA FLS) for subsequent experiments.
Materials:
-
Primary human RA FLS
-
DMEM/F-12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Hyperoside (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
Protocol:
-
Culture primary human RA FLS in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells between passages 4 and 8 for all experiments.
-
Seed the cells in appropriate culture plates (e.g., 6-well, 96-well) at a desired density.
-
Allow the cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of Hyperoside (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time, depending on the subsequent assay.
NF-κB p65 DNA Binding Assay
Objective: To quantify the activation of NF-κB by measuring the DNA binding activity of the p65 subunit.
Materials:
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (ELISA-based)
-
Protein assay kit (e.g., BCA)
-
Microplate reader
Protocol:
-
Following cell treatment as described in Protocol 1, harvest the cells and extract nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a protein assay kit.
-
Perform the NF-κB p65 DNA binding assay using a commercial ELISA-based kit.
-
Briefly, add an equal amount of nuclear extract protein (e.g., 10 µg) to each well of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate the plate to allow binding of active NF-κB p65 to the oligonucleotide.
-
Wash the wells to remove unbound proteins.
-
Add a specific primary antibody against the NF-κB p65 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the substrate solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of bound NF-κB p65.
Western Blot Analysis for Phosphorylated IKKα/β and IκBα
Objective: To determine the effect of Hyperoside on the phosphorylation of key proteins in the NF-κB signaling cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IKKα/β, anti-phospho-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
After treatment, lyse the cells with RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (RT-qPCR) for Pro-inflammatory Cytokines
Objective: To measure the effect of Hyperoside on the mRNA expression of NF-κB target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Extract total RNA from treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of Hyperoside on the cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of Hyperoside for the desired duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The provided data and protocols support the potential of Hyperoside as a significant inhibitor of the NF-κB signaling pathway. Its ability to suppress the phosphorylation of IKK and IκBα, leading to reduced NF-κB activation and subsequent downregulation of pro-inflammatory gene expression, highlights its therapeutic potential for inflammatory diseases. Researchers can utilize the detailed methodologies herein to further investigate the mechanisms of action and efficacy of Hyperoside in various experimental models.
References
Application Notes and Protocols for Assessing Hythiemoside A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hythiemoside A, a putative saponin glycoside, represents a class of marine natural products with significant therapeutic potential. Saponins derived from sea cucumbers have demonstrated potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[1][2][3][4] These compounds are of considerable interest in oncology for the development of novel chemotherapeutic agents.[3] This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound, focusing on key cell-based assays to elucidate its mechanism of action.
The protocols outlined below are established methods for evaluating cell viability, membrane integrity, and apoptotic pathways. Given the lack of specific data on this compound, the methodologies are based on well-documented studies of other sea cucumber saponins.[3][5][6] Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation
Table 1: Summary of Expected IC50 Values for Sea Cucumber Saponins in Various Cancer Cell Lines
| Cell Line | Cancer Type | Saponin Source | IC50 (µg/mL) | Reference |
| HCT-116 | Colorectal Carcinoma | Holothuria atra | 11.43 ± 1.0 | [1] |
| HeLa | Cervical Cancer | Holothuria atra | 9.14 ± 0.8 | [1] |
| HEP2 | Laryngeal Carcinoma | Holothuria atra | 10.39 ± 0.9 | [1] |
| PC3 | Prostate Cancer | Holothuria atra | 17.90 ± 1.5 | [1] |
| A549 | Lung Cancer | Holothuria leucospilota | Not specified | [2] |
| MCF-7 | Breast Cancer | Holothuria leucospilota | ~6 | [5][6] |
| B16F10 | Melanoma | Holothuria leucospilota | 10 | [3] |
Note: The IC50 values should be determined empirically for this compound as they can vary significantly based on the compound's structure, the cell line used, and the assay conditions.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (positive control)
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity relative to the positive control (lysed cells).
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of effector caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
White-walled 96-well plates (for luminescence)
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer.
-
Express caspase activity as fold change relative to the vehicle-treated control.
Concluding Remarks
The provided protocols offer a robust framework for the initial cytotoxic characterization of this compound. Based on the activity of related sea cucumber saponins, it is hypothesized that this compound may induce apoptosis through the intrinsic mitochondrial pathway, involving the modulation of Bax and Bcl-2 proteins.[5][6] Further investigations using techniques such as flow cytometry for Annexin V/PI staining and Western blotting for key apoptotic proteins will be crucial to fully elucidate the molecular mechanisms of this compound-induced cytotoxicity.
References
- 1. A Comparative Study on Hemolytic and Cytotoxic Perspectives of Saponin from Some Egyptian Sea Cucumber Species [ejabf.journals.ekb.eg]
- 2. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - AJMB: Volume 8, Issue 3, Year 2016 - AJMB [ajmb.org]
- 4. Putative mechanism for apoptosis-inducing properties of crude saponin isolated from sea cucumber (Holothuria leucospilota) as an antioxidant compound [ijbms.mums.ac.ir]
- 5. Putative mechanism for apoptosis-inducing properties of crude saponin isolated from sea cucumber (Holothuria leucospilota) as an antioxidant compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putative mechanism for apoptosis-inducing properties of crude saponin isolated from sea cucumber (Holothuria leucospilota) as an antioxidant compound - PMC [pmc.ncbi.nlm.nih.gov]
Hythiemoside A: Application Notes for Natural Product-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hythiemoside A is a naturally occurring diterpenoid glycoside isolated from the medicinal plant Siegesbeckia orientalis. Structurally classified as an ent-pimarane glycoside, it possesses a complex and stereochemically rich scaffold that is of significant interest in natural product-based drug discovery. While specific biological activities of this compound are not yet extensively reported in peer-reviewed literature, its chemical class and origin suggest potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases.
Siegesbeckia orientalis has a long history in traditional medicine for treating conditions such as arthritis and rheumatism. Modern phytochemical investigations of this plant have revealed a wealth of bioactive molecules, including other ent-pimarane diterpenoids and sesquiterpenoids, which have demonstrated significant cytotoxic and anti-inflammatory properties. Therefore, this compound represents a promising candidate for screening and development as a novel therapeutic agent.
These application notes provide a framework for investigating the potential of this compound in drug discovery, based on the known biological activities of structurally related compounds. Detailed protocols for assessing cytotoxicity and anti-inflammatory effects are presented, along with representative data from compounds isolated from Siegesbeckia orientalis and other related natural products.
Potential Applications and Mechanism of Action
Based on the bioactivities of its structural analogues, the primary hypothesized applications for this compound are in oncology and anti-inflammatory therapy.
-
Anticancer Activity: Many ent-pimarane diterpenoids exhibit cytotoxicity against a range of cancer cell lines. The proposed mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
-
Anti-inflammatory Activity: Diterpenoid glycosides are known to modulate inflammatory responses. The mechanism may involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, potentially through the downregulation of signaling pathways like NF-κB.
Quantitative Data of Structurally Related Compounds
While specific quantitative data for this compound is not currently available, the following tables summarize the cytotoxic activities of other diterpenoids and sesquiterpenoids isolated from Siegesbeckia species, providing a benchmark for potential efficacy.
Table 1: Cytotoxic Activity of Sesquiterpenoids from Sigesbeckia orientalis
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 13 (germacrane) | A549 (Human Lung Carcinoma) | 6.02 | [1] |
| MDA-MB-231 (Human Breast Cancer) | 8.45 | [1] | |
| Compound 21 (germacrane) | A549 (Human Lung Carcinoma) | 7.33 | [1] |
| MDA-MB-231 (Human Breast Cancer) | 10.77 | [1] | |
| Compound 23 (germacrane) | A549 (Human Lung Carcinoma) | 6.89 | [1] |
| MDA-MB-231 (Human Breast Cancer) | 9.51 | [1] |
Table 2: Cytotoxic Activity of Sesquiterpenoids from Siegesbeckia glabrescens
| Compound | Cell Line | IC50 (µM) | Reference |
| Siegenolide A | SW480 (Human Colon Adenocarcinoma) | 1.8 | [2] |
| Siegenolide B | SW480 (Human Colon Adenocarcinoma) | 0.9 | [2] |
| HCT116 (Human Colon Cancer) | >30 | [2] | |
| HepG2 (Human Liver Cancer) | 15.2 | [2] | |
| Known Sesquiterpene 3 | AsPC-1 (Human Pancreatic Cancer) | 7.3 | [2] |
| SW480 (Human Colon Adenocarcinoma) | 5.2 | [2] | |
| Known Sesquiterpene 4 | AsPC-1 (Human Pancreatic Cancer) | 4.9 | [2] |
| SW480 (Human Colon Adenocarcinoma) | 3.8 | [2] |
Experimental Protocols
The following are detailed protocols for assessing the potential cytotoxic and anti-inflammatory activities of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HCT116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare dilutions of this compound in complete medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include wells with cells only, cells with LPS only, and cells with LPS and a known inhibitor (e.g., L-NAME) as controls.
-
-
Nitrite Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-only control.
-
Calculate the IC50 value for NO inhibition.
-
-
Cell Viability Control:
-
Perform a parallel MTT assay on the remaining cells in the plate to ensure that the observed NO inhibition is not due to cytotoxicity of this compound.
-
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for in vitro bioactivity screening.
Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.
Conclusion
This compound, as an ent-pimarane diterpenoid glycoside from Siegesbeckia orientalis, represents a valuable starting point for drug discovery programs. Although its specific biological activities require elucidation, the strong evidence from related compounds suggests its potential as a cytotoxic and/or anti-inflammatory agent. The protocols and data presented here offer a robust framework for initiating the investigation of this compound and similar natural products, paving the way for the potential development of new therapeutic leads.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Hythiemoside A Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Hythiemoside A isolation from Siegesbeckia orientalis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a diterpenoid glycoside with the chemical formula C28H46O9.[1] Its primary natural source is the aerial parts of the medicinal plant Siegesbeckia orientalis L., a member of the Asteraceae family.[1][2] This plant has been traditionally used in Chinese medicine to treat various inflammatory conditions.[3]
Q2: What are the reported biological activities of this compound and related compounds from Siegesbeckia orientalis?
A2: Extracts from Siegesbeckia orientalis containing diterpenoids like this compound have demonstrated anti-inflammatory properties.[4][5] These effects are linked to the inhibition of the NF-κB and MAPK signaling pathways. Specifically, the extracts have been shown to suppress the degradation of IκB-α, an inhibitor of NF-κB, and reduce the phosphorylation of key MAPK proteins such as ERK1/2, p38, and JNK.[4]
Q3: What are the general steps for isolating this compound?
A3: The isolation of this compound typically involves a multi-step process that includes:
-
Extraction: The dried and powdered aerial parts of Siegesbeckia orientalis are extracted with a solvent, commonly 90% ethanol, using a method like reflux.[4]
-
Solvent Partitioning: The crude extract is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to enrich the diterpenoid fraction.[4]
-
Chromatographic Purification: The enriched extract undergoes several rounds of chromatography to isolate this compound. This often involves a combination of techniques, including silica gel column chromatography, reverse-phase chromatography (RP-8), size-exclusion chromatography (Sephadex LH-20), and preparative High-Performance Liquid Chromatography (Prep-HPLC).[6]
Troubleshooting Guides for Low this compound Yield
Low yield is a common challenge in the isolation of natural products. The following sections provide potential causes and solutions for low this compound yield at different stages of the isolation process.
Extraction Phase
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Extract Yield | Incomplete extraction of plant material. | - Optimize Particle Size: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. - Increase Extraction Time/Repetitions: Extend the reflux time or perform multiple extraction cycles (e.g., 3 times for 5 hours each) to ensure exhaustive extraction.[4] - Check Solvent-to-Material Ratio: A low solvent-to-material ratio can lead to saturation and incomplete extraction. A ratio of approximately 4:1 (L:kg) has been reported.[4] |
| Degradation of this compound | Prolonged exposure to high temperatures during reflux. | - Monitor Extraction Temperature: While reflux is common, prolonged high temperatures can potentially degrade glycosides. Consider optimizing the extraction temperature and duration. |
Partitioning and Purification Phases
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield after Solvent Partitioning | Inefficient partitioning of this compound into the desired solvent phase (e.g., ethyl acetate). | - pH Adjustment: The pH of the aqueous phase can influence the partitioning of glycosides. Experiment with slight pH adjustments to optimize the partitioning of this compound. - Multiple Extractions: Perform multiple extractions of the aqueous phase with the organic solvent to ensure complete transfer of the compound. |
| Poor Separation in Column Chromatography | Co-elution of this compound with other structurally similar compounds. | - Optimize Solvent System: Systematically vary the polarity of the mobile phase in silica gel chromatography (e.g., petroleum ether-ethyl acetate gradient) to improve resolution.[4] - Utilize Different Stationary Phases: Employ a combination of chromatographic techniques with different separation principles (e.g., normal phase, reverse phase, and size exclusion) for better purification.[6] |
| Low Recovery from HPLC | Suboptimal HPLC parameters leading to broad peaks and poor fraction collection. | - Methodical Parameter Optimization: - Column: Use a suitable preparative reverse-phase column (e.g., C18). - Mobile Phase: Optimize the gradient of the mobile phase (e.g., acetonitrile/water or methanol/water) to achieve sharp, well-resolved peaks. - Flow Rate and Temperature: Adjust the flow rate and column temperature to improve separation efficiency. |
Experimental Protocols
The following are generalized protocols based on literature for the isolation of diterpenoids from Siegesbeckia orientalis. These should be optimized for your specific experimental conditions.
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the aerial parts of Siegesbeckia orientalis and grind them into a fine powder.
-
Ethanol Extraction:
-
Ethyl Acetate Fractionation:
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.[4]
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.[4]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Further Purification:
-
Combine the fractions containing this compound and subject them to further purification using a combination of the following techniques as needed:
-
The purity of the final compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
-
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanism of the anti-inflammatory action of Siegesbeckia orientalis extracts, which contain this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the MAPK Signaling Pathway by this compound.
References
- 1. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel diterpenoids and diterpenoid glycosides from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - A New ent-Pimarane-Type Diterpenoid Glycoside from Siegesbeckia pubescens [acgpubs.org]
Technical Support Center: Hythiemoside A Solubility for Bioassays
Welcome to the technical support center for Hythiemoside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in bioassay applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse biological activities. Like many other saponins, this compound has a complex structure that leads to poor solubility in aqueous solutions, which are the basis for most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] this compound is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[2] For direct use in some applications, aqueous ethanol mixtures can also be effective.[3]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue known as "solvent-shifting" precipitation. When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer where it is less soluble, it can crash out of solution. To mitigate this, it is recommended to perform a stepwise dilution.[4] Instead of a single large dilution, create intermediate dilutions in a mixture of your assay buffer and a permissible co-solvent. It is also crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts and cellular toxicity.[4]
Q4: Are there alternatives to DMSO for improving the aqueous solubility of this compound?
A4: Yes, several strategies can be employed to improve the aqueous solubility of triterpenoid saponins:
-
Co-solvents: Using a mixture of water and a less polar solvent, such as ethanol, can increase solubility.[3]
-
Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) to aid in solubilization, particularly for enzyme assays.[4]
-
Complexation: Cyclodextrins can encapsulate the hydrophobic saponin molecule, increasing its apparent solubility in water.
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. Experimenting with different pH values for your buffer, if your assay permits, may improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use vortexing and/or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but be mindful of the compound's stability at higher temperatures. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. The dilution was too rapid. | Perform serial dilutions. Prepare an intermediate dilution in a buffer containing a higher percentage of the initial organic solvent before the final dilution into the assay medium. Ensure the final DMSO concentration is as low as possible. |
| Inconsistent results between experimental replicates. | Non-homogenous solution due to partial precipitation or aggregation. | After preparing the working solution, visually inspect for any precipitate. If present, try different solubilization methods. Consider filtering the final working solution through a compatible filter to remove any aggregates before adding to the assay. |
| Control cells (treated with vehicle only) are showing signs of toxicity. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the vehicle in the assay is at a non-toxic level, typically below 0.5% for most cell lines. Always run a vehicle-only control to assess its effect.[4] |
Quantitative Data: Solubility of Related Triterpenoid Saponins
| Compound | Solvent | Solubility (approx.) | Reference |
| Ginsenoside Re | DMSO | 15 mg/mL | [1] |
| Dimethyl formamide (DMF) | 20 mg/mL | [1] | |
| Ethanol | 5 mg/mL | [1] | |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [1] | |
| Ginsenoside Rg1 | DMSO | 10 mg/mL | [2] |
| Dimethyl formamide (DMF) | 10 mg/mL | [2] | |
| 1:1 Ethanol:PBS (pH 7.2) | 0.5 mg/mL | [2] | |
| Glycyrrhizic acid (ammonium salt) | DMSO | 20 mg/mL | [5] |
| Dimethyl formamide (DMF) | 2 mg/mL | [5] | |
| PBS (pH 7.2) | 1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM). Calculate the required mass of this compound using its molecular weight (526.66 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming can be applied if necessary.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Determine the highest final concentration of this compound needed for your experiment.
-
Calculate the dilution required from your DMSO stock solution to achieve this concentration, ensuring the final DMSO concentration in the assay does not exceed a non-toxic level (e.g., 0.5%).
-
Stepwise Dilution: To prevent precipitation, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution of the DMSO stock solution in the cell culture medium. For example, a 1:10 dilution.
-
Use this intermediate dilution to prepare the final concentrations for your assay.
-
-
For each working solution, add the required volume of the diluted this compound solution to the appropriate volume of cell culture medium.
-
Gently mix by pipetting or inverting the tube.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
Add the prepared working solutions to your assay plates.
-
Visualizations
Caption: Workflow for preparing this compound solutions for bioassays.
Caption: Postulated mechanism of this compound via the JAK/STAT pathway.
References
Troubleshooting co-eluting impurities in Hythiemoside A purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting impurities during the purification of Hythiemoside A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a broad or shouldered peak for this compound during my reverse-phase HPLC purification. What could be the cause?
A1: A broad or shouldered peak often indicates the presence of a co-eluting impurity.[1][2] This means another compound is eluting from the column at a very similar retention time to this compound. Given that this compound is an ent-pimarane glucoside isolated from Siegesbeckia orientalis L., potential co-eluting impurities could include isomers like Hythiemoside B, other structurally similar pimarane glycosides, or other compounds from the plant extract with similar polarity.[3][4]
To confirm co-elution, you can utilize a Diode Array Detector (DAD) to perform peak purity analysis. If the UV spectra across the peak are not identical, it suggests the presence of more than one compound.[1] Alternatively, coupling your HPLC to a mass spectrometer (LC-MS) can reveal the presence of different mass-to-charge ratios (m/z) across the peak.[1][5]
Q2: How can I resolve the co-eluting impurity from my this compound peak?
A2: Resolving co-eluting peaks requires modifying the chromatographic conditions to improve selectivity.[6][7] Here are several strategies you can employ, often in combination:
-
Modify the Mobile Phase:
-
Change the organic solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents offer different selectivities and can alter the elution order of compounds.[1]
-
Adjust the pH: Since this compound has several hydroxyl groups, altering the pH of the mobile phase with a suitable buffer can change its ionization state and retention characteristics, potentially separating it from the impurity.[6] Be sure to use a column stable at the chosen pH.
-
Incorporate additives: Ion-pairing reagents or other mobile phase modifiers can be used to enhance separation.
-
-
Change the Stationary Phase:
-
Optimize Temperature:
-
Varying the column temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, which can sometimes improve resolution.[8]
-
-
Adjust the Gradient:
-
A shallower gradient can increase the separation between closely eluting peaks.[8]
-
Q3: What analytical techniques can I use to identify the co-eluting impurity?
A3: Identifying the co-eluting impurity is crucial for developing a targeted purification strategy. The following hyphenated techniques are highly effective:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the co-eluting compound.[5][9] High-resolution mass spectrometry (HRMS) can provide the elemental composition, aiding in the identification of the impurity's chemical formula.[10]
-
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information about the impurity, which can be crucial for its definitive identification.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like glycosides, derivatization of the sample could make this technique applicable for certain impurities.[10][12]
Isolation of the impurity using preparative HPLC, followed by offline analysis using NMR and MS, is also a viable approach.[9]
Data Presentation
Table 1: Example HPLC Method Development Parameters for this compound Purification
| Parameter | Condition A (Initial) | Condition B (Optimized for Resolution) | Condition C (Alternative Selectivity) |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 50-90% B in 20 min | 60-75% B in 30 min | 70-90% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 35°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm with DAD Peak Purity | UV at 210 nm |
Experimental Protocols
Protocol 1: HPLC Method Development for Resolving Co-eluting Impurities
-
Initial Analysis: Analyze the sample using a standard C18 column with a water/acetonitrile or water/methanol gradient.
-
Solvent Scouting: If co-elution is observed, switch the organic modifier (e.g., from acetonitrile to methanol) and re-run the analysis.
-
pH Adjustment: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., formic acid, ammonium acetate). Ensure the chosen pH is within the stable range of the HPLC column.
-
Stationary Phase Screening: If mobile phase modifications do not provide adequate separation, test columns with different stationary phase chemistries (e.g., phenyl-hexyl, biphenyl).
-
Gradient Optimization: Once a promising mobile phase/stationary phase combination is identified, optimize the gradient slope. A shallower gradient around the elution time of this compound can improve resolution.
-
Temperature Variation: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C) to fine-tune the resolution.
Protocol 2: Impurity Identification using LC-MS
-
Sample Preparation: Dissolve the partially purified this compound sample containing the co-eluting impurity in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
LC Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. Use the HPLC method that provides the best partial separation of the impurity from this compound.
-
MS Data Acquisition: Acquire mass spectra across the entire chromatographic run in both positive and negative ionization modes. Set the mass range to cover the expected molecular weight of this compound (526.66 g/mol ) and potential derivatives or related compounds.[3][13][14]
-
Data Analysis:
-
Extract the ion chromatograms for the m/z of this compound.
-
Examine the mass spectra across the unresolved peak. Look for additional m/z values that correspond to the co-eluting impurity.
-
Utilize high-resolution mass spectrometry data to determine the elemental composition of the impurity and compare it to known compounds from Siegesbeckia orientalis L. or related natural products.
-
Visualizations
Caption: Troubleshooting workflow for co-eluting impurities in HPLC.
Caption: Experimental workflow for the isolation and identification of a co-eluting impurity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Hythiemoside B Datasheet DC Chemicals [dcchemicals.com]
- 5. pharmtech.com [pharmtech.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. bvchroma.com [bvchroma.com]
- 8. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 9. ijnrd.org [ijnrd.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. rroij.com [rroij.com]
- 12. biomedres.us [biomedres.us]
- 13. Hythiemoside B | C28H46O9 | CID 11203296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Technical Support Center: Optimization of HPLC-UV Method for Hythiemoside A Detection
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for Hythiemoside A.
Section 1: Experimental Protocol and Method Parameters
This section outlines a general methodology for the development and validation of an HPLC-UV method for this compound. These parameters serve as a starting point for optimization.
Sample Preparation Protocol
Effective sample preparation is crucial for accurate and reproducible results, ensuring the sample is free from interferences and compatible with the HPLC system.[1][2]
-
Extraction :
-
Cleanup :
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to prevent column clogging.[4]
-
-
Dilution :
HPLC-UV Method Parameters (Suggested Starting Conditions)
The following table summarizes suggested starting parameters for method development. Optimization will be required to achieve the desired separation and sensitivity.
| Parameter | Suggested Starting Condition / Range | Rationale / Optimization Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are widely used for separating moderately polar compounds like saponins.[7] Consider different column chemistries if peak shape is poor. |
| Mobile Phase | A: Water with 0.1% Formic Acid or 20mM Acetate Buffer (pH 5.0) B: Acetonitrile or Methanol | The organic modifier (B) and buffer (A) composition should be optimized for the best resolution and peak shape.[8] A gradient elution (e.g., starting at 20% B, ramping to 80% B) is often necessary for complex samples. |
| Flow Rate | 1.0 mL/min | Adjusting the flow rate can affect retention time, resolution, and backpressure.[9] |
| Detection Wavelength (λ) | Scan for λmax (e.g., 200-400 nm); start around 210 nm | Saponins often lack a strong chromophore, so detection at lower UV wavelengths (205-220 nm) may be necessary. Ensure the mobile phase has low absorbance at the selected wavelength.[10][11] |
| Column Temperature | 25-30 °C | Maintaining a constant column temperature using an oven improves retention time reproducibility.[9][12] |
| Injection Volume | 10-20 µL | This can be adjusted based on sample concentration and desired sensitivity. Overloading the column can lead to broad or fronting peaks.[13] |
Method Validation Parameters
Once optimized, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from impurities and degradation products. | Confirms the method's ability to assess the analyte unequivocally in the presence of other components.[15] |
| Linearity | Correlation coefficient (r²) > 0.999 | Establishes the relationship between analyte concentration and detector response over a defined range.[8][16] |
| Accuracy | Mean recovery of 98.0% to 102.0% | Measures the closeness of the test results to the true value.[17] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2% | Demonstrates the consistency of results for repeated analyses under the same and different conditions (e.g., different days, analysts).[8][17] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[18][19] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][19] |
| Robustness | %RSD of results should be within acceptable limits after minor changes to method parameters (e.g., pH, flow rate). | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.[8] |
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during HPLC-UV analysis in a question-and-answer format.
Peak Shape Problems
Q1: Why is my peak for this compound tailing?
-
Possible Cause 1: Column Overload. The sample concentration is too high.
-
Possible Cause 2: Secondary Interactions. Active silanol groups on the silica-based column packing can interact with the analyte.
-
Possible Cause 3: Contaminated Guard Column. The guard column is saturated with contaminants.
-
Solution: Replace the guard column.[12]
-
Q2: Why is my peak fronting?
-
Possible Cause 1: Sample Solvent Incompatibility. The sample is dissolved in a solvent much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[6]
-
-
Possible Cause 2: Column Overload. High sample concentration can also cause fronting.
-
Solution: Dilute the sample and reinject.[13]
-
Q3: Why are my peaks broad or poorly resolved?
-
Possible Cause 1: Low Flow Rate. The mobile phase flow rate may be too low, leading to diffusion.
-
Solution: Check and adjust the pump flow rate.[9]
-
-
Possible Cause 2: Extra-Column Volume. The tubing between the column and the detector may be too long or have too wide an internal diameter.
-
Solution: Use shorter, narrower-bore tubing to minimize peak broadening.[9]
-
-
Possible Cause 3: Column Contamination or Degradation. The column may be contaminated or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent or replace the column if performance does not improve.[12]
-
Retention Time and Baseline Problems
Q4: Why are my retention times drifting or inconsistent?
-
Possible Cause 1: Poor Column Equilibration. The column was not sufficiently equilibrated with the mobile phase before injection.
-
Possible Cause 2: Inconsistent Mobile Phase Composition. The mobile phase was prepared incorrectly or has changed over time (e.g., evaporation of a volatile component).
-
Solution: Prepare fresh mobile phase daily. Ensure solvent reservoirs are covered.[12]
-
-
Possible Cause 3: Fluctuating Column Temperature. The ambient laboratory temperature is changing.
-
Solution: Use a thermostatted column oven to maintain a constant temperature.[9]
-
-
Possible Cause 4: Pump Issues or Leaks. The pump is not delivering a constant flow rate due to air bubbles, faulty seals, or leaks.
-
Solution: Degas the mobile phase and purge the pump. Check all fittings for leaks and replace pump seals if necessary.[9]
-
Q5: Why is my baseline noisy or drifting?
-
Possible Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell cause spikes and noise.
-
Possible Cause 2: Contaminated Mobile Phase or Detector Cell. Impurities in the solvents or buildup in the flow cell can cause a drifting baseline, especially in gradient elution.
-
Possible Cause 3: Detector Lamp Failing. An aging UV lamp can cause increased noise and decreased sensitivity.
-
Solution: Check the lamp energy. Replace the lamp if it is near the end of its lifespan.[9]
-
Sensitivity Problems
Q6: I don't see any peak, or the peak is much smaller than expected. What should I check?
-
Possible Cause 1: Incorrect Wavelength. The UV detector is set to a wavelength where this compound has little to no absorbance.
-
Solution: Check the UV spectrum for this compound and ensure the detector is set to its absorbance maximum (λmax).[4]
-
-
Possible Cause 2: Sample Degradation. this compound may be unstable in the sample solvent or under the analytical conditions.
-
Possible Cause 3: Injection Failure. The autosampler or manual injector may have malfunctioned.
-
Solution: Check the injector for mechanical problems, leaks, or plugged tubing. Ensure the sample loop is completely filled.[6]
-
-
Possible Cause 4: System Leak. A leak anywhere in the system can lead to a loss of flow and reduced sensitivity.
-
Solution: Systematically inspect all fittings and connections from the pump to the detector for signs of leakage.[4]
-
Section 3: Visual Workflows and Diagrams
Visual guides to illustrate key experimental and logical processes.
Caption: Workflow for preparing a sample for HPLC analysis.
Caption: A systematic workflow for HPLC method development.
Caption: Logical steps for troubleshooting a "no peak" issue.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. organomation.com [organomation.com]
- 3. youtube.com [youtube.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. hplc.eu [hplc.eu]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. mcmed.us [mcmed.us]
- 18. plantarchives.org [plantarchives.org]
- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Enhancing the Resolution of ent-Pimarane Isomers in Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of ent-pimarane isomers. The structural similarity of these diastereomers and enantiomers often leads to co-elution and poor resolution, complicating their identification, quantification, and purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of ent-pimarane isomers so challenging?
A1: The primary challenge in separating ent-pimarane isomers lies in their high structural similarity. Diastereomers often have very similar polarities and boiling points, leading to close or overlapping peaks in both liquid and gas chromatography. Enantiomers, having identical physical and chemical properties in an achiral environment, require a chiral stationary phase or a chiral additive in the mobile phase for resolution.
Q2: What is the best starting point for developing a separation method for ent-pimarane isomers?
A2: For initial method development, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is a common starting point for diterpenes.[1] However, for chiral separations, screening a variety of chiral stationary phases (CSPs) is recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[2] For Gas Chromatography (GC), a mid-polarity column is a good initial choice for isomer separation.
Q3: How can I improve the peak shape for my ent-pimarane isomers?
A3: Poor peak shape, such as tailing, is a common issue. It can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase. To improve peak shape, consider the following:
-
Mobile Phase Modifiers: Adding a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase in RP-HPLC can help to suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.
-
Sample Concentration: High sample concentrations can lead to column overload and peak fronting or tailing. Try diluting your sample.
-
Column Choice: Using a high-purity, end-capped column can minimize interactions with residual silanols.
-
Temperature: Optimizing the column temperature can improve peak symmetry and efficiency.
Q4: What are the key parameters to optimize for better resolution in HPLC?
A4: The most critical parameters for optimizing resolution in HPLC are:
-
Stationary Phase: The choice of column chemistry has the largest impact on selectivity. For chiral separations, screening different types of chiral stationary phases is crucial.
-
Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous phase, or trying different organic solvents (e.g., acetonitrile vs. methanol), can significantly alter selectivity. The addition of modifiers can also have a profound effect.
-
pH of the Mobile Phase: For ionizable compounds, controlling the pH of the mobile phase is essential to ensure consistent retention and peak shape.
-
Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Q5: Can Supercritical Fluid Chromatography (SFC) be used for ent-pimarane isomer separation?
A5: Yes, SFC is a powerful technique for the separation of chiral compounds and isomers. It often provides faster separations and uses less organic solvent compared to HPLC.[1][3] SFC with chiral stationary phases can be highly effective for resolving ent-pimarane enantiomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of ent-pimarane isomers.
Problem 1: Poor or No Resolution of Diastereomers in RP-HPLC
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The selectivity of the current column (e.g., standard C18) may be insufficient. Try a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for structurally similar compounds. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for resolution. Systematically vary the organic solvent-to-water ratio. Also, try switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can significantly impact selectivity. Consider adding a small percentage of a third solvent, like isopropanol or tetrahydrofuran, to further modify selectivity. |
| Incorrect pH of the Mobile Phase | If the ent-pimarane isomers have ionizable functional groups, the pH of the mobile phase can dramatically affect their retention and selectivity. Adjust the pH to ensure the analytes are in a single, non-ionized form. |
| Temperature is Not Optimized | Temperature can influence selectivity. Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 40°C) to see if resolution improves. |
Problem 2: Co-elution of Enantiomers on a Chiral Column
| Possible Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | Not all CSPs are effective for all enantiomers. Screen a variety of CSPs, such as those based on different polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)) or cyclodextrins. |
| Mobile Phase Incompatibility with CSP | The mobile phase must be compatible with the CSP. For polysaccharide-based columns, normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) often provide good results. For reversed-phase chiral separations, ensure the column is designed for aqueous mobile phases. |
| Suboptimal Mobile Phase Composition | Even with the correct CSP, the mobile phase composition needs optimization. For normal-phase separations, vary the ratio of the alcohol modifier. For polar organic mode, adjust the ratio of the two organic solvents. Small amounts of additives can also influence chiral recognition. |
| Low Temperature | Chiral separations are often more effective at lower temperatures, as this can enhance the energetic differences in the interactions between the enantiomers and the stationary phase. Try running the separation at a lower temperature (e.g., 10-15°C). |
Problem 3: Peak Tailing in Gas Chromatography (GC)
| Possible Cause | Solution |
| Active Sites in the System | Active sites in the injector liner or at the head of the column can cause peak tailing, especially for polar analytes. Use a deactivated liner and consider silylation of the sample to reduce interactions with active sites. |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak distortion. Trim a small portion (10-20 cm) from the front of the column. |
| Suboptimal Temperature Program | A slow temperature ramp rate can sometimes lead to broader, tailing peaks. Conversely, a ramp that is too fast may not provide adequate separation. Optimize the temperature program, including the initial temperature, ramp rate, and final temperature. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for the carrier gas being used (e.g., helium or hydrogen). |
Data Presentation
Table 1: Comparison of HPLC Conditions for Diterpene Isomer Separation
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Diterpene Resin Acids | Torus 2-Picolylamin (SFC) | CO2 / Ethanol gradient | 1.5 | MS | Baseline | [4] |
| ent-pimara-8(14),15-diene | C18 (preparative) | Acetonitrile | 10 | UV | >1.5 | [1] |
| Bioactive Compounds | C18 | Methanol/Water with additives | 1.0 | UV | >1.5 | [5] |
Experimental Protocols
Protocol 1: Preparative HPLC for the Isolation of ent-Pimara-8(14),15-diene
This protocol is adapted from a method for the purification of ent-pimara-8(14),15-diene from a fungal extract.[1]
1. Sample Preparation: a. Dissolve the crude extract containing the ent-pimarane isomers in a minimal amount of the mobile phase. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column: a. HPLC System: A preparative HPLC system equipped with a UV detector. b. Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
3. Chromatographic Conditions: a. Mobile Phase: 100% Acetonitrile (isocratic). b. Flow Rate: 10 mL/min. c. Detection: UV at 210 nm. d. Injection Volume: 500 µL to 2 mL, depending on the sample concentration and column capacity.
4. Fraction Collection: a. Collect fractions corresponding to the peaks of interest. b. Analyze the collected fractions by analytical HPLC or GC-MS to confirm purity. c. Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: GC-MS Analysis of Diterpene Isomers
This is a general starting protocol for the analysis of diterpene isomers by GC-MS. Optimization will be required for specific applications.
1. Sample Preparation: a. Dissolve the sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL. b. (Optional) If the isomers contain polar functional groups (e.g., hydroxyl groups), derivatization by silylation (e.g., with BSTFA) may be necessary to improve volatility and thermal stability.
2. GC-MS System and Column: a. GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap). b. Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
3. Chromatographic and MS Conditions:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 10 min at 280°C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
4. Data Analysis: a. Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by searching a mass spectral library (e.g., NIST, Wiley). b. For co-eluting isomers, use extracted ion chromatograms of unique fragment ions to differentiate and quantify them.
Visualizations
Caption: A general workflow for developing a chromatographic method for the separation of ent-pimarane isomers.
Caption: A decision tree for troubleshooting poor resolution in the chromatography of ent-pimarane isomers.
Caption: The relationship between key chromatographic parameters and their impact on resolution.
References
- 1. Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples [frontiersin.org]
- 5. hplc.eu [hplc.eu]
Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Hythiemoside A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Hythiemoside A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how might they affect the analysis of this compound?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[2][3] This can compromise the accuracy, precision, and sensitivity of your analytical method.[2] Given that this compound is a saponin, a class of compounds often analyzed in complex biological matrices, it is susceptible to these interferences.[4][5]
Q2: What are the common signs of matrix effects in my this compound LC-MS data?
A: Common indicators of matrix effects include poor reproducibility of signal intensity between replicate injections, inconsistent peak shapes, and a lack of accuracy in your quality control samples.[6] If you observe high variability or a significant deviation from the expected concentration in your spiked samples, matrix effects are a probable cause.[6]
Q3: How can I confirm the presence of matrix effects in my analysis?
A: Two primary methods are used to confirm matrix effects:
-
Post-Column Infusion: This qualitative method helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[2][7]
-
Comparison of Calibration Curves: By preparing calibration curves for this compound in both a pure solvent and a matrix extract (matrix-matched), you can quantitatively assess the impact of the matrix.[1][7] A significant difference in the slopes of these curves is a clear indication of matrix effects.[7]
Q4: Is it possible to completely eliminate matrix effects?
A: While completely eliminating matrix effects is often not feasible, there are numerous strategies to significantly reduce or compensate for them.[2] The goal is to develop a robust analytical method where the influence of the matrix is minimized and controlled.
Q5: What is a stable isotope-labeled internal standard, and can it help with this compound analysis?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[8] Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar matrix effects.[1][9][10] By using the ratio of the analyte signal to the SIL internal standard signal, you can accurately quantify this compound, as the variability caused by matrix effects is normalized.[1] This is considered the gold standard for correcting matrix effects.[9][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.
1. Problem Identification: Are you observing signs of matrix effects?
-
Question: Are you experiencing inconsistent peak areas, poor reproducibility, or inaccurate quantification for this compound?
-
Action: These are common symptoms of matrix effects. Proceed to the diagnostic steps to confirm their presence.[6]
2. Diagnosis: Confirming the presence and impact of matrix effects.
-
Question: How can I definitively determine if matrix effects are the cause of my issues?
-
Answer: Perform a post-extraction spike experiment. This involves comparing the response of this compound spiked into a blank matrix extract against the response of the same concentration in a neat solvent.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.
-
3. Mitigation Strategies: Reducing or compensating for matrix effects.
Once matrix effects are confirmed, you can employ several strategies to minimize their impact.
-
Question: My sample preparation is simple dilution ("dilute-and-shoot"). Could this be the problem?
-
Answer: Yes, while simple, this method does little to remove interfering matrix components.[9] Consider more effective sample preparation techniques.
-
Question: What are some recommended sample preparation techniques for reducing matrix effects for a saponin like this compound?
-
Answer:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components that interfere with the analysis.[1][12] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[13]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery can sometimes be lower, especially for more polar compounds.[12][13]
-
Protein Precipitation (PPT): While a common technique, PPT is often the least effective at removing matrix components and can result in significant matrix effects.[13]
-
-
Question: Can I improve my results without changing my sample preparation method?
-
Answer:
-
Chromatographic Optimization: Modifying your LC method to better separate this compound from co-eluting matrix components can reduce interference.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[11]
-
Illustrative Quantitative Data
The following tables provide hypothetical data to illustrate the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Assessment of Matrix Effect on this compound Signal
| Sample Type | This compound Peak Area | Matrix Effect (%) |
| Neat Solvent | 1,500,000 | 100% (Reference) |
| Plasma Extract | 750,000 | 50% (Ion Suppression) |
| Urine Extract | 1,800,000 | 120% (Ion Enhancement) |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 | 65 (Significant Suppression) |
| Liquid-Liquid Extraction | 80 | 92 (Minimal Suppression) |
| Solid-Phase Extraction | 90 | 105 (No Significant Effect) |
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
Objective: To identify retention time windows where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 1 µg/mL in methanol)
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phases for your chromatographic method
Procedure:
-
Set up the LC system with your analytical column and mobile phases.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of a tee-union.
-
Connect the output of the syringe pump to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS source.
-
Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Start the LC gradient without an injection and monitor the signal of the this compound precursor ion. This will establish a stable baseline signal.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused this compound. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[7]
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To extract and concentrate this compound from plasma while removing interfering components.
Materials:
-
Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with strong cation exchange)
-
Plasma sample containing this compound
-
Methanol
-
Water
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Pre-treatment: Thaw plasma samples and vortex.
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Pass 3 mL of 2% formic acid in water through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: Pass 3 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Urine
Objective: To extract this compound from a urine matrix.
Materials:
-
Urine sample containing this compound
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate solution
-
Centrifuge
Procedure:
-
To 1 mL of urine in a centrifuge tube, add 100 µL of saturated sodium bicarbonate solution and vortex.
-
Add 4 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Best practices for handling and storage of Hythiemoside A
This technical support center provides guidance on the best practices for handling and storage of Hythiemoside A. The information is intended for researchers, scientists, and drug development professionals. Please note that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following recommendations are based on information for the closely related compound, Hythiemoside B, and general best practices for handling diterpenoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: As a powder, this compound should be stored at -20°C. If reconstituted in a solvent, it is recommended to store the solution at -80°C to minimize degradation.[1]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is important to use standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[1]
Q4: How should I handle accidental exposure to this compound?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1]
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility data for this compound is unavailable. However, based on general chemical principles for similar compounds, it is prudent to avoid strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Inappropriate solvent selection or insufficient mixing. | Ensure you are using a recommended solvent (e.g., DMSO, acetone). Gentle warming or vortexing may aid dissolution. For compounds that are difficult to dissolve, sonication can be attempted. |
| Precipitation of the Compound in Solution | Exceeding the solubility limit or temperature fluctuations. | Try diluting the solution to a lower concentration. Ensure the storage temperature is maintained consistently. If working with aqueous buffers after initial dissolution in an organic solvent, ensure the final concentration of the organic solvent is low enough to maintain solubility. |
| Suspected Degradation of the Compound | Improper storage conditions (e.g., exposure to light, non-recommended temperatures) or acidic/basic conditions. | Store the compound as recommended (-20°C for powder, -80°C for solutions) and protect from light. Avoid exposure to strong acids or bases, as diterpenoid glycosides can be susceptible to hydrolysis. |
| Inconsistent Experimental Results | Potential degradation of the compound or inaccurate concentration determination. | Prepare fresh solutions for critical experiments. Verify the concentration of your stock solution using a suitable analytical method if possible. Aliquoting the stock solution can help prevent degradation from repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol provides a general procedure for the reconstitution of lyophilized this compound powder.
Materials:
-
Vial of this compound
-
Appropriate solvent (e.g., DMSO, analytical grade)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the calculated volume of the desired solvent to achieve the target concentration.
-
Dissolution: Close the vial tightly and vortex gently until the powder is completely dissolved. Visual inspection should confirm a clear solution with no particulates.
-
Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Visualizations
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling and preparation of this compound solutions.
Logical Relationship of Safety Precautions
Caption: A diagram illustrating the interconnected safety practices for handling this compound.
References
Validation & Comparative
Unveiling the Potential of Hythiemoside A: A Future Candidate for In Vivo Anti-Inflammatory Therapies
For Immediate Release
[City, State] – [Date] – Hythiemoside A, a naturally occurring diterpenoid compound, has been identified as a promising anti-inflammatory agent. While comprehensive in vivo validation and comparative studies are still emerging, preliminary research and the traditional use of its plant source, Siegesbeckia orientalis (also known as Hy thiem), point towards a significant potential for this molecule in the development of new anti-inflammatory treatments. This guide provides an overview of the current understanding of this compound and outlines the standard experimental approaches for its future in vivo validation and comparison.
Understanding this compound and its Source
This compound is an ent-pimarane-type diterpenoid isolated from Siegesbeckia orientalis. This plant, known as Herba Siegesbeckiae in traditional medicine, has a long history of use for treating inflammatory conditions. Scientific investigations into the plant's extract have suggested that its anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including MAPKs and NF-κB, which are crucial in the inflammatory response. A recent project has specifically identified this compound as one of the key active anti-inflammatory constituents of Vietnamese Hy thiem.
While direct, quantitative in vivo data for the isolated this compound is not yet widely published, the established anti-inflammatory profile of its source plant provides a strong rationale for its investigation as a standalone therapeutic agent.
Standard In Vivo Models for Anti-Inflammatory Activity Validation
To rigorously assess the in vivo anti-inflammatory efficacy of this compound, several well-established animal models are typically employed. These models allow for the quantification of anti-inflammatory effects and comparison with standard-of-care drugs.
Table 1: Commonly Used In Vivo Models for Acute and Chronic Inflammation
| Model | Type of Inflammation | Key Parameters Measured | Typical Reference Drugs |
| Carrageenan-Induced Paw Edema | Acute | Paw volume/thickness, inflammatory cell infiltration, cytokine levels (TNF-α, IL-6) | Indomethacin, Diclofenac |
| TPA-Induced Ear Edema | Acute Topical | Ear thickness/weight, myeloperoxidase (MPO) activity, histological changes | Dexamethasone, Indomethacin |
| Adjuvant-Induced Arthritis | Chronic | Paw swelling, arthritis score, joint damage (histology/radiography), inflammatory markers | Methotrexate, Dexamethasone |
Experimental Protocols for Future In Vivo Studies
Detailed methodologies are crucial for reproducible and comparable results. Below are standardized protocols for key in vivo experiments to validate the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Grouping: Animals are divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
-
Procedure:
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
Animals are treated with the vehicle, this compound, or the positive control one hour before inflammation induction.
-
Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
TPA-Induced Ear Edema Protocol
-
Animal Model: Male Swiss albino or BALB/c mice (20-25g).
-
Grouping: Similar to the paw edema model, with groups for vehicle, this compound (topical application, e.g., 0.1, 0.5, 1 mg/ear), and a positive control (e.g., Dexamethasone, 0.1 mg/ear).
-
Procedure:
-
TPA (12-O-tetradecanoylphorbol-13-acetate) is dissolved in a suitable solvent (e.g., acetone).
-
This compound or the positive control is applied topically to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
TPA solution (20 µL) is applied to the right ear of each mouse. The left ear receives the vehicle alone.
-
After a specified time (e.g., 6 hours), mice are euthanized, and a circular section of both ears is collected using a biopsy punch.
-
The weight of the ear punch is measured.
-
-
Data Analysis: The difference in weight between the right and left ear punches is calculated. The percentage inhibition of edema is determined by comparing the this compound-treated groups with the vehicle control group.
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To clearly illustrate the proposed research and the potential mechanism of action, the following diagrams are provided.
Future Directions and Comparative Analysis
The next critical step in the evaluation of this compound is to conduct head-to-head in vivo studies against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This will provide a clear picture of its relative potency and potential therapeutic window. Furthermore, detailed pharmacokinetic and toxicological studies will be necessary to assess its safety profile and suitability for clinical development.
The preliminary evidence strongly suggests that this compound is a compound of significant interest. The execution of the outlined in vivo studies will be instrumental in validating its role as a novel anti-inflammatory agent and paving the way for its translation into clinical practice. Researchers, scientists, and drug development professionals are encouraged to explore the potential of this promising natural product.
Structure-Activity Relationship of ent-Pimarane Glucosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of ent-pimarane diterpenoids, a class of natural products with a characteristic tricyclic skeleton, has revealed a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. A key area of interest within this class is the influence of glycosylation on their bioactivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ent-pimarane glucosides, drawing upon available experimental data to elucidate the role of the sugar moiety in modulating their therapeutic potential.
Comparative Analysis of Biological Activity
The addition of a glucoside moiety to the ent-pimarane scaffold has been shown to significantly impact its biological activity. The available data, primarily from studies on cytotoxic and antimicrobial properties, suggests that glycosylation often leads to a reduction or complete loss of activity compared to the corresponding aglycone.
Cytotoxicity
Studies on isopimarane diterpene glycosides, which share the same core skeleton as ent-pimaranes but with a different stereochemistry at C-13, provide valuable insights. Isopimarane glycosides isolated from the fungus Xylaria polymorpha displayed only weak cytotoxicity against a panel of human cancer cell lines.[1] Similarly, glycosides from the endophytic fungus Paraconiothyrium sp. showed moderate activity.[2][3]
| Compound | Source Organism | Cell Line | IC₅₀ (µM) | Reference |
| 16-α-D-mannopyranosyloxyisopimar-7-en-19-oic acid | Xylaria polymorpha | HL-60 | 71-607 | [1] |
| 15-hydroxy-16-α-D-mannopyranosyloxyisopimar-7-en-19-oic acid | Xylaria polymorpha | HL-60 | 71-607 | [1] |
| 16-α-D-glucopyranosyloxyisopimar-7-en-19-oic acid | Xylaria polymorpha | HL-60 | 71-607 | [1] |
| Isopimarane Glucoside 1 | Paraconiothyrium sp. | HL-60 | 6.7 | [2][3] |
| Isopimarane Glucoside 2 | Paraconiothyrium sp. | HL-60 | 9.8 | [2][3] |
Table 1: Cytotoxic Activity of Isopimarane Glucosides
The data suggests that the cytotoxic potency of these glycosides is generally low. The specific nature and attachment point of the sugar, as well as the overall structure of the aglycone, likely play a role in the observed activity.
Antimicrobial Activity
A study on the antimicrobial activity of isopimarane-type diterpenoids from Aeollanthus rydingianus provides a direct comparison between a glycosylated derivative and its aglycone. The aglycone, 7,15-isopimaradien-19-ol, was the most active compound against a range of Gram-positive bacteria. In stark contrast, its 19-O-glucoside derivative was found to be inactive against all tested bacterial strains.[4] This finding strongly suggests that the presence of the glucose moiety at the C-19 position abrogates the antimicrobial activity.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 7,15-isopimaradien-19-ol | Staphylococcus aureus | 6.76 | [4] |
| 19-O-glucosyl-7,15-isopimaradien-19-ol | Staphylococcus aureus | Inactive | [4] |
Table 2: Antimicrobial Activity Comparison of an Isopimarane Aglycone and its Glucoside
Structure-Activity Relationship Insights
Based on the available data, a preliminary SAR for ent-pimarane and related pimarane glucosides can be proposed:
Figure 1: Logical relationship of glycosylation and biological activity.
The key takeaway is that the presence of a free hydroxyl group on the ent-pimarane skeleton, particularly at the C-19 position, appears to be crucial for antimicrobial activity. Glycosylation of this hydroxyl group likely hinders the interaction of the molecule with its biological target, leading to a loss of efficacy. This could be due to increased steric hindrance or altered physicochemical properties such as hydrophilicity and membrane permeability.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 2: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Human cancer cells (e.g., HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ent-pimarane glucosides. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound against various bacterial strains is often determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: The ent-pimarane glucosides are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways
While the precise molecular targets of most ent-pimarane glucosides are not yet fully elucidated, their aglycones are known to modulate various signaling pathways, particularly those involved in inflammation. For instance, some diterpenoids inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.
Figure 3: Simplified signaling pathway for NO production.
Further research is needed to determine if ent-pimarane glucosides can modulate these or other pathways, and whether their glycosylation status affects their ability to do so.
Conclusion and Future Perspectives
The current body of evidence, though limited, suggests that the glycosylation of ent-pimarane diterpenoids generally diminishes their cytotoxic and antimicrobial activities. The presence of a free hydroxyl group on the aglycone appears to be a key determinant for these biological effects. This guide highlights the need for more systematic studies to fully elucidate the structure-activity relationships of ent-pimarane glucosides. Future research should focus on:
-
Synthesis of diverse libraries: The synthesis of a wider range of ent-pimarane glucosides with variations in the sugar moiety, the point of attachment, and the aglycone structure is crucial for a comprehensive SAR analysis.
-
Comparative bioactivity screening: Direct and systematic comparison of the biological activities of glycosylated compounds and their corresponding aglycones across a broad panel of assays is necessary.
-
Mechanistic studies: Investigating the molecular targets and mechanisms of action will provide a deeper understanding of how glycosylation influences bioactivity.
By addressing these research gaps, a clearer picture of the therapeutic potential of ent-pimarane glucosides will emerge, paving the way for the rational design of novel and effective drug candidates.
References
- 1. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimarane Diterpenes from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopimarane diterpene glycosides, isolated from endophytic fungus Paraconiothyrium sp. MY-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hythiemoside A and Conventional Anti-Inflammatory Drugs
In the landscape of anti-inflammatory therapeutics, the exploration of novel compounds with potentially improved efficacy and safety profiles is a paramount endeavor for researchers and drug development professionals. This guide provides a comparative overview of the anti-inflammatory properties of Hythiemoside A, a natural product isolated from Siegesbeckia orientalis, against two well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Due to the limited availability of specific quantitative data for this compound, this comparison leverages findings on the ethanol extract of Siegesbeckia orientalis (SOE) as a proxy to elucidate its potential therapeutic standing.
Efficacy Comparison of Anti-Inflammatory Agents
The anti-inflammatory efficacy of therapeutic compounds can be quantified by their ability to inhibit key inflammatory mediators. The following table summarizes the available data on the inhibition of Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) for SOE, Indomethacin, and Celecoxib.
| Compound | Assay | Cell Line | Concentration/Dose | % Inhibition / IC50 |
| Siegesbeckia orientalis Extract (SOE) | NO Production | RAW 264.7 | 50 µg/mL | 57% |
| IL-6 Production | RAW 264.7 | 32 mg/kg (in vivo) | Significant reduction | |
| TNF-α Production | RAW 264.7 | 50 µg/mL | Significant reduction | |
| Indomethacin | Carrageenan-induced paw edema | Rat | 10 mg/kg | 87.3% |
| Dextran-induced paw edema | Rat | 10 mg/kg | 91.5% | |
| Celecoxib | IL-1β-induced COX-2 Expression | Rat Mesangial Cells | 1 µM | Significant inhibition |
Mechanisms of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through their interaction with specific cellular signaling pathways. While the precise mechanism of this compound is yet to be fully elucidated, studies on Siegesbeckia orientalis extract suggest an inhibitory action on the NF-κB and MAPK signaling pathways. In contrast, Indomethacin and Celecoxib primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Hypothesized Anti-Inflammatory Pathway of Siegesbeckia orientalis Extract
Siegesbeckia orientalis extract is believed to mitigate inflammation by preventing the activation of key transcription factors and signaling cascades.
Caption: Hypothesized mechanism of Siegesbeckia orientalis extract in inhibiting inflammatory pathways.
Mechanism of Action of NSAIDs (Indomethacin and Celecoxib)
Non-steroidal anti-inflammatory drugs function by inhibiting the activity of cyclooxygenase enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.
Cross-Validation of Analytical Methods for Hythiemoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of the hypothetical compound Hythiemoside A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus is on the cross-validation of these methods to ensure data integrity and comparability across different analytical platforms. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the cross-validation workflow.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and research. It serves to demonstrate that two different analytical methods are equivalent and can be used interchangeably to produce comparable results. This is essential when transferring methods between laboratories, adopting new technologies, or when a reference method is being replaced. The core of cross-validation involves analyzing the same set of quality control (QC) samples using both the established (reference) and the new (comparator) method and comparing the outcomes against predefined acceptance criteria. Key performance parameters evaluated during cross-validation include accuracy, precision, linearity, and the lower limit of quantification (LLOQ).
Comparative Performance Data
The following table summarizes the performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound, as determined during a hypothetical cross-validation study.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | - |
| Intra-day Precision (%RSD) | ≤ 8.5% | ≤ 4.2% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 11.2% | ≤ 6.8% | ≤ 15% |
| Accuracy (%Bias) | -10.5% to +8.2% | -5.1% to +3.7% | Within ±15% |
| Mean %Difference between methods | - | 7.3% | ≤ 20% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS assays used in this comparative guide are provided below.
HPLC-UV Method
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Spike 100 µL of blank matrix (e.g., plasma, cell lysate) with this compound standards or quality control samples.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies and low-level quantification.
Instrumentation:
-
LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition:
-
This compound: Precursor ion > Product ion (e.g., m/z 450.2 > 288.1)
-
Internal Standard: (e.g., Deuterated this compound) m/z 455.2 > 293.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
Spike 50 µL of blank matrix with this compound standards or quality control samples.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Dilute the supernatant 1:1 with water.
-
Inject into the LC-MS/MS system.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway (Hypothetical)
For illustrative purposes, the following diagram depicts a hypothetical signaling pathway in which this compound might be involved. This is a conceptual representation and not based on experimental data for this specific molecule.
Caption: Hypothetical signaling pathway involving this compound.
Unveiling the In Vivo Toxicity Profile of Hythiemoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hythiemoside A, a novel marine-derived glycoside, has garnered interest for its potential therapeutic applications. However, a critical gap remains in our understanding of its in vivo toxicity. This guide provides a comparative analysis of the potential toxicity of this compound by examining available data on other marine glycosides. In the absence of direct studies on this compound, this document serves as a crucial resource for designing future preclinical safety evaluations.
Comparative In Vivo Toxicity Data
Due to the lack of publicly available in vivo toxicity studies for this compound, this section presents data from other relevant glycosides to provide a comparative context. The data highlights the range of toxicities observed in similar compounds and underscores the necessity of empirical testing for this compound.
| Compound/Extract | Test Animal | Route of Administration | LD50 (Median Lethal Dose) | Source |
| Ciguatoxin (Marine Dinoflagellate) | Mouse | Intraperitoneal | 87 µg/kg | [1] |
| Alhagi maurorum (Aqual) Glycosides Extract (Shoot) | Mouse | Intraperitoneal | 8333.33 mg/kg | [2] |
| Alhagi maurorum (Aqual) Glycosides Extract (Seeds) | Mouse | Intraperitoneal | 7414.67 mg/kg | [2] |
| Detarium microcarpum Methanol Extract | Mouse | Oral | 3807.89 mg/kg | |
| Echinaceae angustifolia DC Ethanol Extract | Mouse | Oral | 3807.89 mg/kg | [3] |
Note: The LD50 values presented are for different types of glycosides and extracts and may not be directly predictive of this compound's toxicity. These values are intended to provide a general reference for the potential range of acute toxicity.
Experimental Protocols for In Vivo Toxicity Assessment
To facilitate future research on this compound, detailed experimental protocols for acute and subchronic oral toxicity studies, based on OECD guidelines, are provided below.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol is designed to assess the short-term toxicity of a substance after a single oral dose.[4][5]
1. Test Animals:
-
Healthy, young adult, nulliparous, and non-pregnant female rats are typically used.[4] A starting weight of approximately 200-300g is common.
-
Animals are acclimated to laboratory conditions for at least 5 days before the study.
2. Housing and Feeding:
-
Animals are housed in individual cages.
-
Standard laboratory diet and drinking water are provided ad libitum.[4]
-
A 12-hour light/12-hour dark cycle is maintained.[4]
3. Dose Administration:
-
The test substance is administered as a single oral dose via gavage.
-
The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[4]
-
Dosing is sequential, with a single animal dosed at each step. The outcome of the first animal determines the dose for the next.
4. Observation Period:
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
5. Data Collection:
-
Body weight is recorded before dosing and weekly thereafter.
-
At the end of the study, all animals are subjected to gross necropsy.
Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.
Subchronic Oral Toxicity Study (Adapted from OECD Guideline 407)
This study provides information on the adverse effects of a substance following repeated oral administration over a 28-day period.[6][7][8][9]
1. Test Animals:
-
Similar to the acute study, with both male and female rodents used. At least 5 animals of each sex per group are required.[7]
2. Housing and Feeding:
-
Conditions are the same as for the acute toxicity study.
3. Dose Administration:
-
The test substance is administered orally once daily for 28 days.
-
At least three dose levels and a control group are used.[7]
4. Observation and Examinations:
-
Daily clinical observations are performed.
-
Body weight and food/water consumption are measured weekly.
-
Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
A satellite group may be included for a 14-day recovery period to assess the reversibility of toxic effects.[7]
5. Pathology:
-
All animals are subjected to a full gross necropsy.
-
Histopathological examination is performed on the control and high-dose groups, and any organs showing gross lesions in other groups.[7]
Caption: Workflow for a 28-day subchronic oral toxicity study based on OECD 407.
Potential Signaling Pathways Affected by Marine Glycosides
Marine glycosides are known to exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is a common target of anticancer compounds.[10][11][12]
Caption: Potential inhibition of the PI3K/Akt pathway by marine glycosides.
The diagram above illustrates a potential mechanism by which marine glycosides like this compound could induce cytotoxicity by inhibiting the PI3K/Akt signaling pathway, thereby promoting apoptosis. Further investigation into the specific molecular targets of this compound is warranted to elucidate its precise mechanism of action.
This guide provides a framework for the preclinical in vivo toxicity assessment of this compound. The comparative data, detailed protocols, and pathway diagrams are intended to support the design of robust studies to ensure the safety and advance the development of this promising marine natural product.
References
- 1. The mouse ciguatoxin bioassay: a dose-response curve and symptomatology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the biological effects of different Siegesbeckia diterpenoids
A Comparative Analysis of the Biological Activities of Siegesbeckia Diterpenoids
The genus Siegesbeckia, a source of traditional medicine, is rich in diterpenoids with a wide array of biological activities.[1][2][3] These compounds, primarily of the ent-kaurane and ent-pimarane types, have garnered significant attention from the scientific community for their potential therapeutic applications, particularly in the realms of inflammation and oncology.[1][4][5] This guide provides a comparative overview of the biological effects of various Siegesbeckia diterpenoids, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Comparative Biological Activity of Siegesbeckia Diterpenoids
The following table summarizes the quantitative data on the anti-inflammatory and cytotoxic effects of several diterpenoids isolated from various Siegesbeckia species.
| Diterpenoid | Type | Source Species | Biological Activity | Assay | IC50 Value (μM) |
| Kirenol | ent-pimarane | S. orientalis, S. pubescens, S. glabrescens | Anti-inflammatory, Anti-arthritic, Anti-cancer | Various | Not specified in provided abstracts |
| Siegetalis H | Phytane | S. glabrescens | Anti-inflammatory | LPS-induced NO production in RAW264.7 cells | 17.29[1][6] |
| 3-O-acetyldarutigenol | S. glabrescens | AChE Inhibition | Acetylcholinesterase inhibition assay | 7.02[1][6] | |
| Sigesbeckia K | ent-pimarane | S. glabrescens | Anti-inflammatory | LPS-induced NO production in BV2 microglial cells | 62.56[7][8] |
| Sigesbeckia L | ent-pimarane | S. glabrescens | Anti-inflammatory | LPS-induced NO production in BV2 microglial cells | Not specified, but showed potential inhibitory effects[7][8] |
| Sigesbeckia J | ent-pimarane | S. glabrescens | Anti-inflammatory | LPS-induced NO production in BV2 microglial cells | 58.74[9] |
| Compound 11 (ent-pimarane) | ent-pimarane | S. pubescens | Cytotoxic | HSC-T6, HeLa, and B16 cell lines | Moderate cytotoxicity[10] |
| Compound 14 (ent-kaurane) | ent-kaurane | S. pubescens | Cytotoxic | HSC-T6, HeLa, and B16 cell lines | Moderate cytotoxicity[10] |
| 11β-hydroxy-ent-16-kaurene-15-one (23) | ent-kaurane | Jungermannia tetragona | Cytotoxic | HepG2, A2780, 7860, A549 cancer cells | Strong inhibitory activity[11] |
| Strobol A (1) | Strobane | S. pubescens | Anti-migratory | Migration of MB-MDA-231 breast cancer cells | Not specified, but inhibitory effects noted[5] |
| Strobol B (2) | Strobane | S. pubescens | Anti-migratory | Migration of MB-MDA-231 breast cancer cells | Not specified, but inhibitory effects noted[5] |
| Pimarane Diterpenoid (3) | Pimarane | S. pubescens | Anti-migratory | Migration of MB-MDA-231 breast cancer cells | 4.26[5] |
| Pimarane Diterpenoid (5) | Pimarane | S. pubescens | Anti-migratory | Migration of MB-MDA-231 breast cancer cells | 3.45[5] |
| Pimarane Diterpenoid (11) | Pimarane | S. pubescens | Anti-migratory | Migration of MB-MDA-231 breast cancer cells | 9.70[5] |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture:
-
RAW264.7 murine macrophages or BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Experimental Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test diterpenoids for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating for 10-15 minutes at room temperature.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cell growth inhibitory effects of the diterpenoids on cancer cell lines.
Cell Culture:
-
Cancer cell lines (e.g., HepG2, A549, HeLa) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Experimental Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with various concentrations of the Siegesbeckia diterpenoids for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated.
Signaling Pathways and Mechanisms of Action
Several Siegesbeckia diterpenoids exert their biological effects by modulating key cellular signaling pathways.
Anti-inflammatory Mechanism via NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Siegetalis H has been shown to suppress the activation of this pathway.[1][6]
Caption: Anti-inflammatory action of Siegetalis H via inhibition of the NF-κB signaling pathway.
Anticancer Mechanism of ent-Kaurane Diterpenoids
Certain ent-kaurane diterpenoids induce cancer cell death through the generation of reactive oxygen species (ROS), leading to both apoptosis and ferroptosis.[11]
Caption: Anticancer mechanism of ent-kaurane diterpenoids through ROS-induced apoptosis and ferroptosis.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing bioactive diterpenoids from Siegesbeckia species is outlined below.
Caption: General workflow for the isolation and bioactivity screening of Siegesbeckia diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review on medical plants Siegesbeckia based on diterpenoids and sesquiterpenoids: phytochemistry, pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diterpenoids from Sigesbeckia glabrescens with anti-inflammatory and AChE inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sigesbeckia K and L, two new diterpenoids from Sigesbeckia glabrescens with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ent-kaurane and ent-pimarane diterpenoids from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Hythiemoside A for Specific Biological Targets: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the understanding of Hythiemoside A's specific biological targets and its selectivity. While the compound, a diterpenoid glycoside isolated from Siegesbeckia orientalis, has been identified and its chemical structure elucidated (CAS 853267-91-1; Formula: C28H46O9), there is a notable absence of published experimental data detailing its bioactivity and selectivity.
Diterpenoids isolated from the genus Siegesbeckia have been reported to possess a range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. This suggests that this compound may exhibit similar properties. However, without specific experimental data, any assessment of its selectivity for biological targets remains speculative.
This guide, therefore, serves to highlight the current state of knowledge and to provide a framework for the future evaluation of this compound. It will outline the standard experimental protocols and comparative compounds that would be necessary to assess its selectivity profile.
Future Directions for Research
To ascertain the biological targets and selectivity of this compound, a systematic experimental approach is required. This would involve a tiered screening process, beginning with broad activity assays and progressing to more specific target-based assessments.
1. Primary Screening for Biological Activity:
Initial studies should focus on confirming the predicted biological activities of this compound. This would involve a battery of in vitro assays to measure its anti-inflammatory, antibacterial, and cytotoxic potential.
-
Anti-Inflammatory Activity: Assays measuring the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based models (e.g., lipopolysaccharide-stimulated macrophages).
-
Antibacterial Activity: Determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Cytotoxic Activity: Evaluation of the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines to identify potential anti-cancer properties.
2. Identification of Specific Biological Targets:
Should this compound display significant activity in the primary screens, subsequent research should aim to identify its specific molecular targets.
-
Target-Based Screening: If the primary screening suggests a particular pathway (e.g., inhibition of cyclooxygenase enzymes in the case of anti-inflammatory activity), targeted enzymatic or receptor-binding assays can be employed.
-
Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify proteins that bind to this compound, thereby revealing potential targets.
-
Computational Modeling and Docking: In silico methods can predict potential binding partners based on the three-dimensional structure of this compound.
3. Selectivity Profiling:
Once potential targets are identified, it is crucial to assess the selectivity of this compound. This involves comparing its potency against the primary target with its activity against other related and unrelated targets. A highly selective compound will exhibit potent activity against its intended target with minimal off-target effects.
Comparative Framework
A thorough evaluation of this compound would necessitate comparison with well-characterized compounds that serve as standards in the respective assays.
Table 1: Proposed Compounds for Comparative Analysis of this compound
| Biological Activity | Standard Compound(s) | Rationale |
| Anti-inflammatory | Dexamethasone, Diclofenac Sodium | Dexamethasone is a potent corticosteroid with broad anti-inflammatory effects. Diclofenac sodium is a widely used non-steroidal anti-inflammatory drug (NSAID). |
| Antibacterial | Ampicillin, Ciprofloxacin | Ampicillin is a broad-spectrum β-lactam antibiotic. Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. |
| Cytotoxicity | Doxorubicin | Doxorubicin is a commonly used chemotherapeutic agent with a well-defined mechanism of action. |
Experimental Protocols
Detailed methodologies for the proposed experiments are outlined below.
1. Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a standard anti-inflammatory drug (e.g., Dexamethasone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for this compound.
-
Workflow for Anti-Inflammatory NO Inhibition Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
2. Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound and standard antibiotics (e.g., Ampicillin, Ciprofloxacin) in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria without any compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
3. Cytotoxicity Assay: MTT Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a standard cytotoxic drug (e.g., Doxorubicin) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Logical Relationship for Selectivity Assessment
Caption: Logical workflow for assessing the selectivity of a novel compound.
Hythiemoside A: An Overview of Published Findings and a Call for Further Research
For researchers, scientists, and drug development professionals, the validation and replication of published findings are critical steps in the scientific process. This guide addresses the current state of knowledge regarding Hythiemoside A, a natural product isolated from Siegesbeckia orientalis. However, a comprehensive review of the scientific literature reveals a significant gap: while the structure of this compound has been elucidated, no biological activity data has been published to date. This precludes the creation of a comparative guide with experimental data and validated findings as initially requested.
Discovery and Characterization of this compound
This compound was first reported in a 2005 study published in the Chemical & Pharmaceutical Bulletin by Giang et al.[1]. This foundational paper details the isolation and structural elucidation of several ent-pimarane-type diterpenoids from the aerial parts of Siegesbeckia orientalis L., a plant used in traditional medicine.
The researchers successfully isolated this compound and a novel compound they named Hythiemoside B, alongside other known diterpenoids. The structure of this compound was determined through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), and chemical transformation.[1]
Below is a diagram illustrating the general workflow for the isolation of this compound as can be inferred from the original publication.
The Missing Piece: Biological Activity
Crucially, the 2005 publication by Giang et al. focused exclusively on the chemical aspects of this compound and did not report any investigation into its biological effects.[1] An extensive search of subsequent scientific literature reveals no studies that have evaluated this compound for any pharmacological activity.
This absence of data means that there are no findings to replicate or validate, and therefore, no experimental data to present in a comparative format. The core requirements of a "Publish Comparison Guide" – including tables of quantitative data, detailed experimental protocols for biological assays, and signaling pathway diagrams – cannot be fulfilled at this time.
The Untapped Potential: Biological Context of Related Compounds
While this compound remains uncharacterized in terms of its biological function, the family of compounds to which it belongs and the plant from which it is derived have been the subject of pharmacological interest.
-
Siegesbeckia orientalis and its Diterpenoids: Other ent-pimarane and ent-kaurane diterpenes isolated from Siegesbeckia orientalis have been reported to exhibit various biological activities, including antibacterial and anti-inflammatory properties. This suggests that this compound, as a constituent of this plant, may also possess interesting pharmacological effects that are yet to be discovered.
-
Pimarane Diterpenoids: The broader class of pimarane diterpenoids, found in various plants and fungi, is known for a wide range of bioactivities. These include cytotoxic, antibacterial, anti-inflammatory, and other effects. The potential for this compound to exhibit similar activities is therefore plausible and warrants investigation.
The diagram below illustrates the logical relationship between this compound and the potential for biological activity based on its chemical family and origin.
Conclusion and Future Directions
This represents a clear opportunity for the scientific community. The chemical novelty and the known activities of related compounds suggest that this compound is a promising candidate for biological screening. Future research should focus on:
-
Broad-based biological screening: Evaluating this compound against a diverse range of assays, including but not limited to anti-inflammatory, anticancer, antimicrobial, and antiviral tests.
-
Target identification: Should any activity be identified, subsequent studies to determine its mechanism of action and molecular targets will be crucial.
-
Comparative studies: Once a biological activity is established, direct comparisons with existing compounds and treatments can be performed.
Until such studies are conducted and published, the scientific community awaits the first report on the biological findings of this compound. This guide will be updated as new, replicable data becomes available.
References
Benchmarking Hythiemoside A's Activity Against Other Natural Anti-inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of Hythiemoside A with other well-established natural compounds: quercetin, curcumin, and resveratrol. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.
Data Presentation: Comparative Anti-inflammatory Activity
The anti-inflammatory potential of this compound and benchmark compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (such as RAW 264.7). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
While direct quantitative data for the anti-inflammatory activity of isolated this compound is limited in publicly available literature, studies on extracts of Siegesbeckia orientalis, the plant from which it is derived, and its other active components provide strong evidence of its potential. The ethyl acetate fraction of S. orientalis extract, which would contain this compound, demonstrated a potent IC50 value of 5.3 µg/mL for the inhibition of NO production[1]. Another active diterpenoid from Siegesbeckia, kirenol, has a reported IC50 of 1.73 µM for its anti-inflammatory effect in RAW 264.7 macrophages[2].
For comparison, the IC50 values for well-known natural anti-inflammatory compounds are provided below.
| Compound | Assay | Cell Line | IC50 Value |
| Siegesbeckia orientalis (Ethyl Acetate Fraction) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | 5.3 µg/mL[1] |
| Kirenol (from Siegesbeckia) | Anti-inflammatory Activity | RAW 264.7 Macrophages | 1.73 µM[2] |
| Quercetin | COX-2 mRNA Expression Inhibition | LPS-stimulated RAW 264.7 Macrophages | ~10 µM[3] |
| Curcumin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | 5.44 µg/mL[4] |
| Resveratrol | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | 26.89 µM[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2[6][7][8].
-
Cell Seeding: For experiments, cells are typically seeded in 96-well plates at a density of 1.5 x 10^5 to 2 x 10^5 cells/well and allowed to adhere overnight[9].
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, quercetin, curcumin, resveratrol) for a specified period (e.g., 1-2 hours).
-
Inflammation is then induced by adding lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL[9].
-
The cells are incubated for an additional 24 hours before analysis[10].
-
Cell Viability Assay (MTT Assay)
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.
-
A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Procedure:
-
After the 24-hour incubation with LPS and the test compound, the cell culture supernatant is collected.
-
An equal volume of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Mandatory Visualizations
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds, including those from Siegesbeckia orientalis, quercetin, curcumin, and resveratrol, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kirenol: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rwdstco.com [rwdstco.com]
- 7. Cell culture of RAW264.7 cells [protocols.io]
- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
Safety Operating Guide
Prudent Disposal of Hythiemoside A: A Guide for Laboratory Professionals
The proper disposal of Hythiemoside A, a naturally occurring saponin, is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach must be adopted, leveraging data from the closely related Hythiemoside B and general saponin safety guidelines. Researchers and drug development professionals should handle this compound with the assumption that it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound and the related Hythiemoside B is presented below. This information is crucial for understanding the compound's behavior and for making informed decisions on its handling and disposal.
| Property | This compound | Hythiemoside B |
| CAS Number | 853267-91-1[1][2][3] | 853267-90-0[4][5] |
| Molecular Formula | C28H46O9[1][2] | C28H46O9[4][5] |
| Molecular Weight | 526.66 g/mol [1] | 526.66 g/mol [4] |
| Storage | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months[1]. | Powder: -20°C. In solvent: -80°C[4]. |
Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general principles of hazardous waste management and information available for similar compounds.
Personal Protective Equipment (PPE) Required:
Procedure:
-
Waste Segregation: At the point of generation, meticulously separate all this compound waste from other waste streams. This includes contaminated labware, unused product, and solutions containing the compound.
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as weighing paper, absorbent pads, and gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For small spills of solid this compound, use appropriate tools to carefully transfer the material into this container to minimize dust generation[6].
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container that is appropriately labeled as hazardous waste.
-
Never dispose of liquid waste containing this compound down the drain, as it is potentially very toxic to aquatic life[4].
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Ensure the label includes the date of waste generation and the primary hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
-
Temporary Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal[6]. Disposal should be carried out at an approved waste disposal plant[4][7].
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 853267-91-1 [chemicalbook.com]
- 4. Hythiemoside B|853267-90-0|MSDS [dcchemicals.com]
- 5. Hythiemoside B | C28H46O9 | CID 11203296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uww.edu [uww.edu]
- 7. fishersci.com [fishersci.com]
Essential Safety and Handling Protocols for Hythiemoside A
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Hythiemoside A is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection and engineering controls is crucial to minimize exposure risk. The following table summarizes the required PPE and engineering controls.
| Control Type | Specification |
| Engineering Controls | |
| Primary Engineering Control | Work with this compound should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of aerosols or dust. |
| Secondary Engineering Control | Ensure a readily accessible safety shower and eyewash station are in the immediate work area. |
| Personal Protective Equipment (PPE) | |
| Hand Protection | Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves regularly and immediately if contaminated, torn, or punctured. |
| Eye Protection | Use safety goggles with side-shields or a full-face shield to protect against splashes. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown should be worn over laboratory clothing. Cuffs should be tucked into the outer gloves. |
| Respiratory Protection | If there is a risk of aerosol generation outside of a primary engineering control, a NIOSH-approved respirator (e.g., N95) should be used. |
Operational Procedures for Safe Handling
Adherence to strict operational procedures is critical to prevent contamination and ensure the safety of all laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage. If the container is compromised, treat it as a cytotoxic spill.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[1]
-
Recommended storage conditions are -20°C for the powder form and -80°C when in solvent.[1]
Preparation and Handling:
-
Prepare all solutions and handle all open containers of this compound within a chemical fume hood or BSC.
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[2]
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the cytotoxic solution.
-
When dissolving the compound, add the solvent slowly to the vial to avoid splashing.
-
All equipment used for handling this compound, such as spatulas, weighing paper, and pipette tips, should be considered contaminated and disposed of as cytotoxic waste.
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Don the appropriate PPE, including a respirator if the spill involves a powder.
-
Contain the spill using a chemotherapy spill kit.
-
For liquid spills, absorb the material with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the spill area with a deactivating agent, followed by a thorough cleaning with detergent and water.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to protect human health and the environment.
Waste Segregation and Collection:
-
All items that come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, absorbent pads, vials, syringes, needles, and any contaminated labware.[3][4]
-
Segregate cytotoxic waste from other waste streams at the point of generation.[3][5]
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.[5] For sharps, a purple-lidded sharps container should be used.[4]
-
Solid waste should be placed in double, thick plastic bags (e.g., 2 mm polypropylene) that are color-coded and labeled with a cytotoxic warning.[5]
Final Disposal:
-
Cytotoxic waste must not be disposed of in general landfill or discharged into the sewer system.[2]
-
The only approved method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal service.[6]
-
Follow all local, state, and federal regulations for the storage, transport, and disposal of hazardous chemical waste.
Visual Workflow Guides
The following diagrams illustrate the key processes for safely handling this compound.
References
- 1. Hythiemoside B|853267-90-0|MSDS [dcchemicals.com]
- 2. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
